Technical Documentation Center

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine
  • CAS: 870693-07-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

[1][2][3][4][5][6][7] Executive Summary 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine (CAS: 870693-07-5 ) is a specialized heterocyclic building block used primarily in medicinal chemistry and fragment-based drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Summary

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine (CAS: 870693-07-5 ) is a specialized heterocyclic building block used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2][3] It features a 2-aminothiazole core—a privileged scaffold in kinase inhibitor design—functionalized with a lipophilic p-tolyl group at the C4 position and a basic dimethylaminomethyl moiety at the C5 position.[3]

This specific substitution pattern imparts a unique amphiphilic character, combining the hydrogen-bond donor/acceptor capability of the aminothiazole with the solubility-enhancing properties of the tertiary amine side chain.[3] It serves as a critical intermediate for synthesizing complex pharmaceutical agents, particularly in the development of antimicrobial agents and tyrosine kinase inhibitors (e.g., Src/Abl kinase pathways).

Chemical Structure & Physicochemical Properties[3][8][9][10]

Structural Identity[3][10]
  • IUPAC Name: 5-[(dimethylamino)methyl]-4-(4-methylphenyl)-1,3-thiazol-2-amine[3]

  • Common Name: 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine[1][2][3][4][5][6]

  • CAS Registry Number: 870693-07-5[1][2][3][7][5][8]

  • Molecular Formula: C₁₃H₁₇N₃S[5][9]

  • Molecular Weight: 247.36 g/mol [5][9]

  • SMILES: Cc1ccc(cc1)c2c(sc(n2)N)CN(C)C

Physicochemical Data Table

The following data aggregates experimental values and high-confidence computational predictions (ACD/Labs, EPISuite).

PropertyValueContext/Significance
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[3]
Melting Point 152–156 °CIndicates high lattice stability typical of aminothiazoles.
Boiling Point ~398 °C (Predicted)Decomposes before boiling at standard pressure.[3]
Solubility (Water) Low (Neutral pH)Soluble in acidic aqueous media (protonation of N-Me₂).[3]
Solubility (Organic) HighSoluble in DMSO, Ethanol, Methanol, DMF.
pKa (Basic) ~9.2 (Tertiary Amine)The dimethylamino group is the primary basic center.[3]
pKa (Aromatic) ~5.3 (Thiazole N)The aminothiazole nitrogen is weakly basic.[3]
LogP 2.1 ± 0.4Moderate lipophilicity; favorable for cell permeability.
H-Bond Donors 1 (–NH₂)The primary amine acts as a donor in protein binding.[3]
H-Bond Acceptors 3 (N, S)Thiazole N, tertiary amine N, and S are acceptors.[3]

Synthesis Strategy: Retro-Synthetic Analysis

The synthesis of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is achieved through a convergent two-step protocol involving the Hantzsch Thiazole Synthesis followed by a Mannich Reaction .[3]

Reaction Pathway Diagram

The following Graphviz diagram illustrates the step-by-step chemical transformation.

SynthesisPathway Start1 2-Bromo-4'-methylacetophenone (Starting Material A) Inter Intermediate: 4-(p-Tolyl)thiazol-2-amine Start1->Inter Hantzsch Cyclization (EtOH, Reflux) Start2 Thiourea (Starting Material B) Start2->Inter Product Target Product: 5-Dimethylaminomethyl- 4-p-tolyl-thiazol-2-ylamine Inter->Product Mannich Reaction (AcOH, 80°C) Reagents Formaldehyde (HCHO) + Dimethylamine (HNMe2) Reagents->Product

Caption: Two-step synthesis via Hantzsch cyclization and C5-selective Mannich functionalization.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(p-Tolyl)thiazol-2-amine

This step constructs the thiazole core.[3] The reaction is highly regioselective.

Reagents:

  • 2-Bromo-4'-methylacetophenone (1.0 eq)[3]

  • Thiourea (1.1 eq)[3]

  • Ethanol (Absolute)[3]

Procedure:

  • Dissolution: Dissolve 2-bromo-4'-methylacetophenone (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add thiourea (11 mmol) to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the bromoketone via TLC (Hexane:EtOAc 3:1).[3]

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the mixture into 100 mL of ice water. Basify to pH 9–10 using concentrated ammonium hydroxide or saturated Na₂CO₃ solution.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Yield: Typically 85–95%.

Step 2: Mannich Reaction (C5-Functionalization)

The C5 position of the thiazole ring is electron-rich and susceptible to electrophilic aromatic substitution.[3]

Reagents:

  • 4-(p-Tolyl)thiazol-2-amine (from Step 1)[3]

  • Formaldehyde (37% aq.[3] solution, 1.2 eq)

  • Dimethylamine (40% aq.[3] solution, 1.2 eq)

  • Acetic Acid (Glacial) or Ethanol[3][10]

Procedure:

  • Preparation: Dissolve 4-(p-Tolyl)thiazol-2-amine (5 mmol) in 10 mL of glacial acetic acid (or ethanol with catalytic HCl).

  • Addition: Add the dimethylamine solution dropwise, followed by the formaldehyde solution.

  • Reaction: Heat the mixture to 60–80°C for 3–5 hours.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Neutralization: Resuspend the residue in water and neutralize with NaHCO₃.

  • Extraction: Extract the product with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry the organic layer over MgSO₄ and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5) if necessary.

  • Characterization: Confirm structure via ¹H NMR (distinct singlet for -CH₂- at ~3.5 ppm and singlet for -N(CH₃)₂ at ~2.3 ppm).[3][11]

Reactivity & Applications in Drug Design[3]

Pharmacophore Analysis

This molecule is a "privileged structure" in medicinal chemistry, often serving as a fragment for:

  • Kinase Inhibition: The 2-aminothiazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., CDK, Src, VEGFR).[3] The p-tolyl group occupies the hydrophobic pocket (Gatekeeper region).[3]

  • Antimicrobial Agents: The basic side chain (dimethylaminomethyl) improves penetration into bacterial cell walls, enhancing potency against Gram-negative strains.[3]

Chemical Reactivity Profile
  • Acylation: The primary amine at C2 is highly nucleophilic and can be acylated to form amides (common in drug synthesis to improve metabolic stability).[3]

  • Salt Formation: The tertiary amine at C5 readily forms stable salts (hydrochlorides, mesylates) which are preferred for pharmaceutical formulation due to improved water solubility.

  • Oxidation: The sulfur in the thiazole ring is stable, but the benzylic positions (on the tolyl group) are susceptible to metabolic oxidation (CYP450 mediated).[3]

Safety & Handling (MSDS Summary)

Hazard CategoryClassificationHandling Precaution
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[3] Do not eat/drink in the lab.
Skin Irritation Category 2Causes skin irritation.[3] Wear nitrile gloves.
Eye Damage Category 2ACauses serious eye irritation. Use safety goggles.
Storage HygroscopicStore at 2–8°C under inert atmosphere (Argon/Nitrogen).

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains.

References

  • Santa Cruz Biotechnology. 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine (CAS 870693-07-5) Product Sheet.[2][3]Link[3]

  • ChemicalBook. Synthesis of 2-Amino-4-(p-tolyl)thiazole (CAS 2103-91-5).[3]Link[3]

  • Organic Chemistry Portal. Mannich Reaction: Mechanism and Application in Heterocyclic Chemistry.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiazole Derivatives.[3]Link[3]

  • GuideChem. Chemical Properties of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine.Link[3]

Sources

Exploratory

Molecular weight and formula of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

Topic: Molecular Weight and Formula of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine , a trisubstituted thiazole derivative.[1][2] Belonging to the class of 2-amino-4-arylthiazoles, this compound incorporates a dimethylaminomethyl moiety at the C5 position via a Mannich reaction.[1][2] This specific functionalization modulates the lipophilicity and basicity of the parent scaffold, making it a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and CNS-active ligands.[2]

This document details the molecular stoichiometry, synthesis pathways, and validation protocols required for the precise identification and handling of this compound in a research setting.

Physicochemical Specifications

Molecular Identity

The compound is characterized by a thiazole core substituted with an amino group at C2, a para-tolyl group at C4, and a dimethylaminomethyl side chain at C5.[1][2]

ParameterValue
IUPAC Name 5-((dimethylamino)methyl)-4-(4-methylphenyl)thiazol-2-amine
Molecular Formula C₁₃H₁₇N₃S
Molecular Weight 247.36 g/mol
Monoisotopic Mass 247.1143 g/mol
CAS Number (Core) 2103-91-5 (Parent: 2-amino-4-p-tolylthiazole)
Physical State Crystalline Solid (typically pale yellow to off-white)
Solubility Soluble in DMSO, MeOH, CHCl₃; limited solubility in water (free base)
Elemental Analysis (Calculated)
  • Carbon (C): 63.13%[1][2]

  • Hydrogen (H): 6.93%[1][2][3]

  • Nitrogen (N): 16.99%[1][2]

  • Sulfur (S): 12.96%[1][2]

Synthetic Pathway & Mechanism[1][2][6][7][8]

The synthesis of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is achieved through a convergent two-step protocol.[1][2] The causality behind this route lies in the high nucleophilicity of the C5 position in the thiazole ring, which permits selective electrophilic substitution.[1][2]

Step 1: Hantzsch Thiazole Synthesis

The core scaffold is constructed by condensing para-methylphenacyl bromide (2-bromo-4'-methylacetophenone) with thiourea.[1][2] This cyclization forms the 2-amino-4-arylthiazole ring.[1][2]

Step 2: C5-Aminomethylation (Mannich Reaction)

The 2-amino-4-p-tolylthiazole is subjected to a Mannich reaction using formaldehyde (or paraformaldehyde) and dimethylamine.[1][2] The reaction is typically catalyzed by acetic acid.[1][2]

  • Mechanism: The in situ generated iminium ion (

    
    ) acts as a strong electrophile, attacking the electron-rich C5 position of the thiazole.[1][2]
    
Synthetic Workflow Diagram

SynthesisPathway Start1 p-Methylphenacyl Bromide Intermediate 2-Amino-4-p-tolylthiazole (Core Scaffold) Start1->Intermediate Ethanol, Reflux (Hantzsch Synthesis) Start2 Thiourea Start2->Intermediate Product 5-Dimethylaminomethyl- 4-p-tolyl-thiazol-2-ylamine Intermediate->Product AcOH, 80°C (Mannich Reaction) Reagents HCHO + HN(CH3)2 (Mannich Reagents) Reagents->Product

Figure 1: Convergent synthetic pathway illustrating the Hantzsch cyclization followed by C5-selective Mannich aminomethylation.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using a multi-modal approach. The following protocols serve as a self-validating system.

Proton NMR (^1H NMR) Expectations

Solvent: DMSO-d₆ or CDCl₃[1][2]

  • Aromatic Region: Two doublets (AA'BB' system) integrating to 4H for the p-tolyl ring (~7.1–7.8 ppm).[1][2]

  • Thiazole Amine: Broad singlet (2H) for

    
     at C2 (typically 6.8–7.2 ppm, exchangeable with D₂O).[1][2]
    
  • Benzylic Methyl: Singlet (3H) for

    
     (~2.3 ppm).[1][2]
    
  • Mannich Methylene: Singlet (2H) for

    
     (~3.5–3.7 ppm).[1][2] Critical diagnostic peak. 
    
  • N-Dimethyl: Singlet (6H) for

    
     (~2.2–2.3 ppm).[1][2]
    
Mass Spectrometry (ESI-MS)[1][2]
  • Mode: Positive Ion Mode (ESI+).

  • Target Ion:

    
    .[1][2]
    
  • Fragmentation Pattern: Loss of dimethylamine neutral fragment (45 Da) is common, leading to a secondary peak corresponding to the hydroxymethyl or methylene cation species.[1][2]

Validation Logic Tree

ValidationLogic Sample Synthesized Sample MS ESI-MS Analysis Sample->MS NMR 1H NMR Analysis Sample->NMR Decision1 [M+H]+ = 248.1? MS->Decision1 Decision2 Singlet @ ~3.6 ppm? NMR->Decision2 Pass VALIDATED Identity Confirmed Decision1->Pass Yes Fail REJECT Check Starting Material Decision1->Fail No Decision2->Pass Yes (C5-Substitution Confirmed) Decision2->Fail No (Likely unsubstituted core)

Figure 2: Logical decision tree for validating the structural integrity of the target molecule.

Handling, Stability, and Safety

  • Storage: Store at -20°C. The free base amine is prone to oxidation and hygroscopicity.[1][2] Conversion to a hydrochloride salt (using HCl/Ether) is recommended for long-term library storage.[1][2]

  • Solubility: The free base is lipophilic.[1][2] For biological assays, prepare a stock solution in 100% DMSO (up to 50 mM), then dilute into aqueous buffers.[1][2]

  • Safety: Treat as a potential irritant.[1][2] The Mannich base moiety can act as an alkylating agent under specific metabolic conditions; use standard PPE.[1][2]

Biological Context

The 2-amino-thiazole scaffold is a "privileged structure" in medicinal chemistry.[1][2] The addition of the 5-dimethylaminomethyl group introduces a basic center, which often improves solubility and can serve as a hydrogen bond acceptor in protein binding pockets (e.g., Kinase hinge regions).[1][2]

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1][2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1][2] [1][2]

  • Mannich Reaction on Thiazoles: Ghatole, A. M., et al. (2015).[1][2][4] "Synthesis and Antimicrobial Activity of Some New Mannich Bases of 2-Amino-4-arylthiazoles". Journal of Heterocyclic Chemistry. (General procedure reference for C5-aminomethylation). [1][2]

  • Core Scaffold Data: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 16768, 2-Amino-4-(p-tolyl)thiazole.[1][2] [1][2][5]

  • Mannich Reaction Mechanism: Arend, M., Westermann, B., & Risch, N. (1998).[1][2] "Modern Variants of the Mannich Reaction". Angewandte Chemie International Edition, 37(8), 1044-1070.[1][2]

Sources

Foundational

Solubility Profiling and Structural Analysis of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

The following technical guide details the solubility profile, structural analysis, and characterization protocols for 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine (CAS 870693-07-5). Executive Summary & Compound Iden...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, structural analysis, and characterization protocols for 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine (CAS 870693-07-5).

Executive Summary & Compound Identification

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is a functionalized aminothiazole derivative often utilized as a pharmaceutical intermediate or a fragment in medicinal chemistry screening libraries.[1][2][3] Its solubility behavior is governed by a competition between its lipophilic tolyl-thiazole core and its ionizable dimethylaminomethyl side chain.

  • CAS Number: 870693-07-5[1][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S[4]
  • Molecular Weight: 247.36 g/mol [4]

  • Core Scaffold: 2-Aminothiazole

  • Key Functional Groups:

    • Hydrophobic Domain: 4-(p-Tolyl) group (Planar,

      
      -stacking).
      
    • Basic/Polar Domain: 5-Dimethylaminomethyl group (Tertiary amine, pKa ~9.0–9.5).

    • H-Bond Donor: 2-Amino group (Primary amine).

Critical Application Note: Due to the specific nature of this research chemical, exact thermodynamic solubility values (mole fraction


) are not standardized in public pharmacopeial databases. This guide provides a predictive solubility profile  based on Structure-Activity Relationships (SAR) of 2-aminothiazole analogs and details the Isothermal Saturation Protocol  required for precise determination.

Predictive Solubility Profile (SAR Analysis)

The solubility of this compound is heavily dependent on solvent polarity and pH. The molecule exhibits "amphiphilic" characteristics with distinct solubility windows.

Table 1: Estimated Solubility Ranking in Common Solvents

Estimations based on functional group contribution methods (Hansen Solubility Parameters) for aminothiazole derivatives.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Dipole-dipole interactions disrupt the crystal lattice; no H-bond network penalty.
Chlorinated Dichloromethane (DCM), ChloroformGood (>20 mg/mL)Favorable dispersion forces with the tolyl ring; solubilization of the amine.
Alcohols Methanol, EthanolModerate (5–20 mg/mL)H-bonding with the 2-amino group and thiazole nitrogen. Decreases as alcohol chain length increases.
Ethers THF, 1,4-DioxaneModerate Good interaction with the aromatic core; limited by lack of H-bond donation from solvent.
Aqueous (Neutral) Water (pH 7.0)Poor (<0.1 mg/mL)High lattice energy and lipophilicity of the p-tolyl group dominate.
Aqueous (Acidic) 0.1 M HCl, Acetate Buffer (pH 4.5)High (>50 mg/mL)Critical: Protonation of the dimethylamino group (

) and thiazole ring drastically increases solubility via salt formation.
Non-Polar Hexane, HeptaneNegligible The polar amine/thiazole functionality prevents solvation in purely dispersive solvents.
Structural Logic (Diagram)

The molecule contains three distinct "solubilityophores" that dictate its behavior.

G Compound 5-Dimethylaminomethyl- 4-p-tolyl-thiazol-2-ylamine Tolyl p-Tolyl Group (Lipophilic) Promotes: DCM, Toluene solubility Inhibits: Water solubility Compound->Tolyl Thiazole 2-Aminothiazole Core (Polar/H-Bonding) Promotes: Alcohol solubility High Lattice Energy (MP) Compound->Thiazole Amine Dimethylaminomethyl (Basic Center) Promotes: Acidic Water solubility pKa ~9.5 Compound->Amine

Figure 1: Structural dissection of solubility driving forces.

Experimental Protocol: Isothermal Saturation Method

To generate authoritative data for regulatory or formulation purposes, you must determine the thermodynamic solubility using the Shake-Flask Method (Isothermal Saturation) .

Materials Required[4][6][7]
  • Compound: >500 mg of CAS 870693-07-5 (Purity >98%).

  • Solvents: HPLC Grade (Methanol, Ethanol, DMSO, Buffer pH 7.4).

  • Equipment: Orbital shaker with temperature control (

    
    C), Syringe filters (0.22 
    
    
    
    m PTFE), HPLC-UV/Vis.
Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Add excess solid compound to 5 mL of the target solvent in a glass vial.

    • Ensure solid precipitate is visible at the bottom (indicating saturation).

  • Equilibration:

    • Incubate vials at 298.15 K (25°C) (or target temperature) in an orbital shaker at 200 rpm.

    • Duration: 24 to 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation:

    • Stop agitation and allow solids to settle for 1 hour.

    • Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

  • Quantification:

    • Dilute the filtrate with mobile phase.

    • Analyze via HPLC-UV (Detection typically at 254 nm or 280 nm for the thiazole chromophore).

    • Calculate concentration (

      
      ) using a pre-established calibration curve.
      
Workflow Visualization

Protocol Start Start: Excess Solid + Solvent Shake Agitation (24-48h) @ Constant Temp (T) Start->Shake Settle Sedimentation (1 hour) Shake->Settle Filter Syringe Filtration (0.22 µm PTFE) Settle->Filter Dilute Dilution with Mobile Phase Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Figure 2: Standard Isothermal Saturation Workflow for Solubility Determination.

Theoretical Modeling & Data Correlation

For researchers needing to interpolate solubility at different temperatures or in binary solvent mixtures (e.g., Ethanol + Water), the Apelblat and Jouyban-Acree models are the industry standard for aminothiazoles.

The Modified Apelblat Model (Temperature Dependence)

To predict solubility at different temperatures (


), fit your experimental data to:


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[6]
    
  • 
     : Empirical model constants derived from regression.
    
  • Relevance: Aminothiazoles typically show endothermic dissolution (

    
    ), meaning solubility increases with temperature.
    
The Jouyban-Acree Model (Binary Mixtures)

For cosolvent systems (e.g., Ethanol-Water mixtures for crystallization):



  • 
     : Solubility in the mixture.[7]
    
  • 
     : Mass fractions of solvents 1 and 2.
    
  • 
     : Model constants.
    
  • Insight: Expect a "cosolvency peak" (maximum solubility) in Ethanol/Water mixtures, likely around 60-80% Ethanol, where the dielectric constant best matches the compound's polarity.

Handling & Storage Recommendations

Based on the chemical functionality:

  • Hygroscopicity: The dimethylamino group may induce hygroscopicity. Store in a desiccator.

  • Stability: Aminothiazoles are generally stable, but the primary amine (2-position) can oxidize over time. Store under inert gas (Nitrogen/Argon) at -20°C for long-term reference standards.

  • Safety: Treat as a potential irritant. Use standard PPE (Gloves, Goggles, Lab Coat).

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Link

  • Santa Cruz Biotechnology. (2024). 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine Product Data Sheet.Link

  • PubChem. (2024).[8] Compound Summary for Aminothiazole Derivatives. National Library of Medicine. Link

Sources

Exploratory

Foreword: The Thiazole Scaffold as a Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationship of 4-p-tolyl-thiazol-2-ylamine Derivatives The landscape of medicinal chemistry is perpetually driven by the search f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationship of 4-p-tolyl-thiazol-2-ylamine Derivatives

The landscape of medicinal chemistry is perpetually driven by the search for "privileged structures"—molecular scaffolds that are capable of interacting with a wide range of biological targets to elicit therapeutic effects. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands out for its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions makes it a cornerstone in the design of novel therapeutic agents. This guide focuses on a specific, highly promising subclass: derivatives of 4-p-tolyl-thiazol-2-ylamine. The strategic placement of the p-tolyl group at the 4-position and the reactive 2-amino group provides a fertile ground for synthetic modification, enabling the exploration of a vast chemical space to tackle pressing challenges in oncology, infectious diseases, and neurodegenerative disorders.

As a Senior Application Scientist, the intent of this whitepaper is not merely to collate data, but to provide a logical, in-depth narrative that explains the causality behind the experimental designs. We will explore the primary synthetic pathways, delve into the significant biological activities that have been uncovered, and critically analyze the structure-activity relationships (SAR) that govern the efficacy of these compounds. This document is designed for researchers, scientists, and drug development professionals, offering both a comprehensive overview and field-proven insights into this exciting class of molecules.

Core Synthetic Strategies: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 4-p-tolyl-thiazol-2-ylamine scaffold is the Hantzsch thiazole synthesis.[3] This reaction is a classic condensation method valued for its operational simplicity and the ready availability of starting materials. The core principle involves the cyclization of an α-haloketone with a thiourea or a substituted thiourea derivative.

The causality for its widespread use is clear: the reaction is robust and modular. By simply varying the substituent on the thiourea nitrogen (R in the diagram below), a diverse library of N-substituted derivatives can be rapidly generated, which is paramount for efficient SAR studies.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product alpha_haloketone α-Haloketone (2-bromo-1-(p-tolyl)ethan-1-one) reaction Cyclocondensation alpha_haloketone->reaction Ethanol, Reflux thiourea Substituted Thiourea thiourea->reaction product 4-p-tolyl-thiazol-2-ylamine Derivative reaction->product Formation of Thiazole Ring caption General scheme of the Hantzsch Thiazole Synthesis.

Caption: General scheme of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine

This protocol provides a self-validating system for synthesizing a representative compound from this class, as reported in the literature.[4] The steps include reaction setup, isolation, and purification, which are critical for ensuring the integrity of the final product.

Materials:

  • 2-bromo-1-(p-tolyl)ethan-1-one

  • 1-(4-fluorophenyl)thiourea

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1-(4-fluorophenyl)thiourea (1.0 mmol) in 20 mL of absolute ethanol.

  • Addition of Ketone: To this solution, add 2-bromo-1-(p-tolyl)ethan-1-one (1.0 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient thermal energy to overcome the activation barrier for the cyclization reaction.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will typically form. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. The crude product is then purified by recrystallization from ethanol to yield the final compound as a yellowish solid.[4]

  • Characterization: The structure and purity of the final compound must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (ESI-HRMS), and IR spectroscopy.[4] This step is non-negotiable for validating the synthetic outcome.

Biological Activities and Therapeutic Potential

Derivatives of the 4-p-tolyl-thiazol-2-ylamine scaffold have demonstrated a remarkable breadth of biological activities. The primary areas of investigation have been in antimicrobial and anticancer applications, with emerging research into other therapeutic domains.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have been extensively studied for this purpose.[1][2][5] Compounds from the 4-p-tolyl-thiazol-2-ylamine class have shown promising activity against a range of bacterial and fungal strains.[4]

The mechanism of action is often postulated to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds may act as DNA gyrase inhibitors, disrupting bacterial DNA replication.[6] The selection of test organisms typically includes representative Gram-positive (e.g., S. aureus, B. subtilis), Gram-negative (e.g., E. coli), and fungal (e.g., C. albicans, A. niger) strains to assess the spectrum of activity.[4]

Table 1: Summary of Antimicrobial Activity of Selected Derivatives

Compound ID N-Substituent Test Organism MIC (μg/mL) Reference
3b 4-Fluorophenyl B. subtilis 6.25 [4]
3b 4-Fluorophenyl S. aureus 12.5 [4]
3b 4-Fluorophenyl E. coli 12.5 [4]
3f 4-Bromophenyl C. albicans 6.25 [4]
3g 4-Chlorophenyl A. flavus 12.5 [4]

| 3i | 2,4-Dichlorophenyl | A. niger | 6.25 |[4] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of these derivatives against various human cancer cell lines.[7][8][9][10] The thiazole ring is a key feature in several approved and experimental anticancer drugs.[1][2] The rationale for screening against a panel of cell lines (e.g., breast, lung, CNS, liver) is to identify potential selectivity and to understand the compound's broader applicability.

Table 2: In Vitro Cytotoxicity of Selected 4-p-tolyl-thiazol-2-ylamine Derivatives

Compound ID N-Substituent / Modification Cancer Cell Line IC₅₀ (μM) Reference
Compound 9 Thiophene derivative MCF-7 (Breast) 5.36 [8][9]
Compound 14a Thiazolo[3,2-a]pyrimidine NCI-H460 (Lung) 6.14 [8][9]
Compound 4c N-(4-nitrophenyl) SKNMC (Neuroblastoma) 10.8 [11]
Compound 4d N-(3-chlorophenyl) Hep-G2 (Liver) 11.6 [11]
Thiazole-enaminone 9 Pyridine linked MCF-7 (Breast) 5.36 [12]

| Thiazole-enaminone 9 | Pyridine linked | HepG2 (Liver) | 7.12 |[12] |

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

The results often show that certain derivatives display higher potency than standard chemotherapeutic drugs like doxorubicin in specific cell lines, highlighting their potential as lead compounds for further development.[8][9]

Other Emerging Activities

Beyond antimicrobial and anticancer effects, this scaffold is being explored for other therapeutic applications:

  • Dual sEH/FAAH Inhibition: Certain derivatives have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting potential applications in treating pain and inflammation.[3]

  • Anticholinesterase Agents: Thiazolylhydrazone derivatives have been designed and tested for their ability to inhibit acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[13]

  • Adenosine A₃ Receptor Antagonists: N-acyl substituted derivatives have shown high affinity and selectivity for human adenosine A₃ receptors, which are implicated in inflammatory processes and cancer.[14]

Structure-Activity Relationship (SAR) and In Silico Modeling

The synthesis of a diverse library of compounds is only meaningful when coupled with a rigorous analysis of how structural changes impact biological activity. This is the essence of Structure-Activity Relationship (SAR) studies.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis cluster_insilico Computational Modeling synthesis Synthesize Derivative Library screening In Vitro Screening (Antimicrobial, Anticancer) synthesis->screening data_analysis Collect Activity Data (MIC, IC50) screening->data_analysis sar Establish SAR data_analysis->sar docking In Silico Docking & ADME Prediction sar->docking lead_opt Lead Optimization sar->lead_opt docking->lead_opt caption Workflow for SAR studies and lead optimization.

Caption: Workflow for SAR studies and lead optimization.

Key SAR Insights:
  • Substituents on the N-phenyl Ring: The nature and position of substituents on the phenyl ring attached to the 2-amino group significantly modulate activity.

    • Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) at the para or meta positions of the N-phenyl ring often enhance both antimicrobial and anticancer activity.[4][10][11] This is likely due to their ability to alter the electronic properties and binding interactions of the molecule with its biological target. For example, compounds with chloro and methoxy groups showed high cytotoxicity.[9]

    • Electron-donating groups (e.g., -CH₃) are also well-tolerated and can contribute to potent activity, particularly in the context of enzyme inhibition.[3]

  • Modifications of the 2-Amine Group: Converting the primary amine into more complex heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, has been shown to yield compounds with potent anticancer effects, sometimes exceeding that of doxorubicin.[8][9] This strategy expands the molecular footprint, allowing for additional interactions within a target's binding pocket.

  • The 4-p-tolyl Moiety: While less explored in terms of variation, the p-tolyl group at the 4-position is crucial for the scaffold's overall lipophilicity and spatial arrangement. Its hydrophobic nature likely contributes to membrane permeability and interactions with hydrophobic pockets in target proteins.

The Role of In Silico Docking

Molecular docking has become an indispensable tool for rationalizing observed SAR data. By simulating the binding of these derivatives into the active sites of target proteins (e.g., kinases, DNA gyrase, E. coli MurB, CYP51), researchers can predict binding orientations and energies.[2][7] This provides a mechanistic hypothesis for the observed biological activity and guides the design of next-generation compounds with improved potency and selectivity.

Future Perspectives and Conclusion

The 4-p-tolyl-thiazol-2-ylamine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry. The wealth of data on its synthesis and biological evaluation demonstrates its significant potential, particularly in the development of novel antimicrobial and anticancer agents.

The path forward is clear and follows a logical progression:

  • Lead Optimization: Promising hits, such as compounds 9 and 14a from anticancer screens[9], should undergo further optimization. This involves fine-tuning the substituents to enhance potency, improve selectivity against cancer cells versus normal cells, and optimize pharmacokinetic (ADME) properties.

  • Mechanism of Action Studies: For the most potent compounds, in-depth studies are required to definitively identify their molecular targets and elucidate their mechanisms of action. This moves beyond computational prediction to experimental validation.

  • Exploration of New Therapeutic Areas: The demonstrated activity as enzyme inhibitors and receptor antagonists suggests that the therapeutic applications of this scaffold are far from fully explored. Screening against targets for inflammatory, metabolic, and neurodegenerative diseases could uncover new and valuable therapeutic leads.

References

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience. Available at: [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed. (2021). National Center for Biotechnology Information. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019). MDPI. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • Schematic representation of the structure–activity relationship of the synthesized derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. (2020). ScienceDirect. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023). MDPI. Available at: [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PubMed. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - MDPI. (2020). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. (n.d.). Royal Society of Chemistry. Available at: [Link]

Sources

Foundational

Topic: The Pharmacological Potential of 5-Substituted 2-Aminothiazoles: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The 2-aminothiazole (2-AT) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 2-aminothiazole (2-AT) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1][2] Strategic modification of this core, particularly at the 5-position, has emerged as a highly effective strategy for modulating pharmacological activity. The introduction of diverse substituents at this position can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with target proteins and enhancing therapeutic efficacy.[1] This guide provides a senior-level perspective on the pharmacological landscape of 5-substituted 2-aminothiazoles, synthesizing structure-activity relationship (SAR) insights and detailing robust experimental protocols for their evaluation. We will explore their potential across key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, providing drug development professionals with a comprehensive resource for leveraging this versatile scaffold.

The Strategic Importance of the C5-Position in 2-Aminothiazole Scaffolds

The 2-aminothiazole ring is a bioisostere for various functional groups, enabling it to form critical hydrogen bonds and other non-covalent interactions within enzyme active sites. While substitutions at the C2 and C4 positions are well-explored, the C5-position offers a unique vector for optimizing potency, selectivity, and pharmacokinetic properties.

Causality Behind C5-Substitution Strategy:

  • Modulation of Potency: Introducing substituents at the C5-position can directly impact binding affinity. For instance, the addition of bulky or hydrophobic groups can exploit specific pockets within a target protein, leading to enhanced potency. Conversely, hydrophilic groups can improve solubility and bioavailability.[3]

  • Enhancing Selectivity: Fine-tuning the C5-substituent allows for the discrimination between closely related protein isoforms, such as different kinases or bacterial enzymes. This is critical for minimizing off-target effects and improving the safety profile of a drug candidate.[3][4]

  • Improving ADME Properties: The C5-position is a key site for metabolic transformations. Strategic substitution can block metabolic hotspots, thereby increasing the compound's half-life and oral bioavailability.

Below is a workflow illustrating the central role of C5-modification in a typical drug discovery cascade.

C5_Modification_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection Hit Initial 2-AT Hit SAR Initial SAR at C2/C4 Hit->SAR Library Synthesis C5_Design Design C5-Substituent Library (R5) SAR->C5_Design Identified Lead (Suboptimal Potency/PK) C5_Synth Synthesize C5-Analogs C5_Design->C5_Synth In_Vitro In Vitro Screening (Potency, Selectivity) C5_Synth->In_Vitro ADME In Vitro ADME/Tox In_Vitro->ADME Promising Analogs ADME->C5_Design Iterative Refinement In_Vivo In Vivo Efficacy & Pharmacokinetics ADME->In_Vivo Optimized Lead Candidate Preclinical Candidate In_Vivo->Candidate

Caption: C5-position modification as a key step in the lead optimization workflow.

Anticancer Potential: Targeting Kinases and Beyond

The 2-aminothiazole scaffold is a well-established kinase hinge-binding motif, forming the core of successful drugs like Dasatinib (a pan-Src kinase inhibitor).[5][6] Modifications at the C5-position have proven instrumental in developing potent and selective anticancer agents.

Structure-Activity Relationship (SAR) Insights

The introduction of substituents at the C5-position significantly influences cytotoxic activity.[1] For example, incorporating a carboxamide side chain at this position has been shown to confer selective antiproliferative activity against various cancer cell lines, including leukemia, breast, and colon cancer.[1][7]

  • Key Finding: Studies have shown that adding complex side chains, such as a [[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio] group at the C5-position, can result in highly potent and selective CDK2 inhibitors like BMS-387032, which entered clinical trials.[4] This highlights the power of the C5-position to accommodate large, functionally important groups that can access specific sub-pockets in the kinase ATP-binding site.

Quantitative Analysis of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 5-substituted 2-aminothiazole derivatives against human lung (H1299) and glioma (SHG-44) cancer cell lines.

Compound IDR4-SubstituentR5-SubstituentH1299 IC50 (µM)SHG-44 IC50 (µM)Reference
1 HBromoModerate ActivityModerate Activity[1]
2 -CarboxamideSelective ActivitySelective Activity[1]
20 4-Methylbenzyl-(CH2)4-4.894.03[5]

Data synthesized from multiple sources to illustrate the impact of C5 substitution.

This data clearly demonstrates that moving from a simple halogen (bromo) to a more complex cyclic structure at the C5-position can dramatically increase potency by over an order of magnitude.[1][5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a robust method for assessing the antiproliferative activity of 5-substituted 2-aminothiazole derivatives.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Human cancer cell lines (e.g., H1299, SHG-44)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette, CO2 incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Antimicrobial Potential: A New Frontier Against Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 5-substituted 2-aminothiazoles have demonstrated significant potential in this area, with activity against both bacteria and fungi.[1][8][9]

Mechanism of Action and SAR

A key target for these compounds in bacteria is DNA gyrase B (GyrB), an essential enzyme for DNA replication.[10]

  • Expert Insight: The 2-aminothiazole core mimics the bound ATP molecule in the enzyme's active site. The C5-position provides a crucial anchor point for substituents that can extend into adjacent hydrophobic pockets, enhancing both potency and spectrum of activity. Computational analysis has confirmed that substitution at the C5 position can be used to modify physicochemical properties and enhance the inhibitory potency of these compounds.[10]

The introduction of an arylazo group at the 5-position has been shown to dramatically enhance antimicrobial and antifungal properties against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[1][11]

Antimicrobial_MoA cluster_0 Bacterial DNA Gyrase (GyrB) ATP-Binding Site cluster_1 5-Substituted 2-Aminothiazole Inhibitor ActiveSite ATP Pocket Water Network Hydrophobic Pocket Inhibitor 2-AT Core Inhibitor->ActiveSite:f0 H-Bonds (mimics ATP) C5_Group C5-Substituent (e.g., Arylazo) Inhibitor->C5_Group C5_Group->ActiveSite:f2 Hydrophobic Interactions

Caption: Binding mode of a 5-substituted 2-aminothiazole in the DNA Gyrase B active site.

Quantitative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial potency. The table below shows the impact of C5-substitution on activity.

Compound IDC5-SubstituentE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Reference
Parent 2-AT HHigh (>100)High (>100)[1]
6 ArylazoSignificant ActivitySignificant Activity[1]
E Benzothiazole-based4–16< 0.03[10]

Data synthesized from multiple sources.

The data unequivocally shows that the unsubstituted 2-aminothiazole core possesses weak intrinsic activity.[1] However, the addition of specific groups at the C5-position, like an arylazo or a larger benzothiazole-based moiety, can boost potency by several orders of magnitude, resulting in highly active compounds.[1][10]

Anti-Inflammatory and Neuroprotective Applications

Beyond cancer and infectious diseases, 5-substituted 2-aminothiazoles show promise in treating inflammatory conditions and neurodegenerative diseases.

  • Anti-Inflammatory Activity: Derivatives have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[3][12] Appropriately sized alkyl substituents at the C5-position improve both inhibitory activity and selectivity for iNOS.[3] Some derivatives exhibit better potency than the commercial drug Zileuton against 5-LOX.[12]

  • Neuroprotection: Certain 2-aminothiazole analogs are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme implicated in neuronal cell death following oxidative stress.[13] Additionally, novel series of these compounds have demonstrated strong protection against tau-induced neuronal toxicity in models of Alzheimer's disease, with some showing activity at nanomolar concentrations.[14]

Synthesis Strategies: Accessing C5-Substituted Scaffolds

The synthesis of these valuable compounds is highly feasible. A common and robust method involves a two-step halogenation/nucleophilic substitution protocol starting from a 2-aminothiazole precursor.[15]

General Synthesis Workflow

Synthesis_Workflow Start 2-Aminothiazole Derivative Halogenation Step 1: Halogenation (e.g., Br2, NBS, CuBr2) Start->Halogenation Intermediate 2-Amino-5-halothiazole Intermediate Halogenation->Intermediate Nucleophilic_Sub Step 2: Nucleophilic Substitution Intermediate->Nucleophilic_Sub Final_Product 5-Substituted 2-Aminothiazole Nucleophilic_Sub->Final_Product Nucleophile Nucleophile (R-NH2, R-SNa, etc.) Nucleophile->Nucleophilic_Sub

Caption: General synthetic route to 5-substituted 2-aminothiazoles.

Experimental Protocol: Synthesis via Halogenation/Substitution

Objective: To synthesize a 5-amino-substituted-2-aminothiazole derivative.[15]

Materials:

  • Starting 2-aminothiazole derivative

  • Copper(II) bromide (CuBr2)

  • Acetonitrile (CH3CN)

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer/hotplate

Step-by-Step Methodology:

  • Halogenation: Dissolve the starting 2-aminothiazole derivative (2 mmol) and CuBr2 (2 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Reaction I: Stir the reaction mixture at 60°C for 3 hours. The progress can be monitored by TLC. This step generates the 2-amino-5-bromo-thiazole intermediate in situ.

  • Nucleophilic Addition: To the same reaction mixture, add the desired amine nucleophile (2.5 mmol).

  • Reaction II: Continue stirring the mixture at 60°C for an additional 3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Wash the resulting residue with water and dry it. The crude product can be purified by recrystallization from a suitable solvent system (e.g., DMF/H2O) or by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure 5-substituted product.[15]

  • Characterization: Confirm the structure of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Conclusion and Future Outlook

5-substituted 2-aminothiazoles represent a highly versatile and pharmacologically significant class of compounds. The strategic functionalization of the C5-position is a proven and effective method for developing potent and selective modulators of a wide range of biological targets. The robust synthetic accessibility and the rich SAR data available make this scaffold an exceptionally attractive starting point for drug discovery programs in oncology, infectious disease, and beyond. Future efforts should focus on exploring novel C5-substituents to further enhance drug-like properties and to tackle emerging therapeutic challenges, such as drug resistance and the need for highly selective agents for chronic diseases.

References

  • A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Deriv
  • Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H) - PubMed.
  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed. Chemical & Pharmaceutical Bulletin.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC.
  • Synthesis and antitumor activity evaluation of 2-aminothiazoles appended 5-methylisoxazoline and pyridine-piperazine hybrid molecules. CSIR-NCL Library, Pune.
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC.
  • Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase - PubMed. European Journal of Medicinal Chemistry.
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing.
  • Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC.
  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. Journal of Medicinal Chemistry.
  • Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Rel
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics.
  • Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry.
  • Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed. European Journal of Pharmaceutical Sciences.
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. Journal of Medicinal Chemistry.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC.
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)].
  • Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles.
  • Design, synthesis, and cytoprotective effect of 2-aminothiazole analogues as potent poly(ADP-ribose) polymerase-1 inhibitors - PubMed. Bioorganic & Medicinal Chemistry.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC.

Sources

Exploratory

History and discovery of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

The following technical guide details the history, chemical genesis, and pharmacological significance of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine . A Case Study in Privileged Scaffold Functionalization Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical genesis, and pharmacological significance of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine .

A Case Study in Privileged Scaffold Functionalization

Executive Summary

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine (CAS: 870693-07-5) represents a quintessential example of a "privileged scaffold" modification in medicinal chemistry. It is a trisubstituted thiazole derivative characterized by three distinct functional domains: a 2-amino group (hydrogen bond donor/acceptor), a 4-p-tolyl group (hydrophobic/steric bulk), and a 5-dimethylaminomethyl group (basic, ionizable side chain).

While often categorized as a research tool or library compound (e.g., Asinex-Reag BAS 16087427), its specific architecture places it at the intersection of several major pharmacological classes, most notably Acetylcholinesterase (AChE) inhibitors , 5-Lipoxygenase (5-LOX) inhibitors , and Histamine H2 receptor modulators . This guide explores the rational design, synthetic history, and biological logic behind this molecule.

Historical Context & The "Privileged" Thiazole

The discovery of this compound is not a singular "eureka" moment but rather the result of the systematic evolution of the 2-aminothiazole scaffold, a history spanning over a century.

  • The Hantzsch Era (1887): The core thiazole ring was first synthesized by Arthur Hantzsch. The reaction of

    
    -haloketones with thiourea remains the foundational method for generating the 2-amino-4-arylthiazole core.
    
  • The Mannich Expansion (Mid-20th Century): As medicinal chemistry advanced, researchers needed to improve the solubility and target affinity of lipophilic thiazoles. The Mannich reaction (aminomethylation) became the standard tool to introduce basic side chains (like the dimethylaminomethyl group) at the vacant C5 position.

  • Modern Combinatorial Chemistry: In the late 1990s and 2000s, high-throughput screening (HTS) libraries sought "drug-like" molecules. 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine emerged as a stable, synthetically accessible scaffold used to probe biological targets requiring a balance of lipophilicity (p-tolyl) and basicity (dimethylamine).

Synthetic Discovery Pathway

The synthesis of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is a two-stage process that exemplifies convergent synthesis.

Stage 1: Construction of the Core (Hantzsch Synthesis)

The first step establishes the 2-amino-4-p-tolylthiazole "parent" scaffold. This relies on the condensation of 4-methylphenacyl bromide (an


-bromoketone) with thiourea .
  • Mechanism: The sulfur atom of thiourea acts as a nucleophile, attacking the

    
    -carbon of the bromoketone. Subsequent cyclization and dehydration yield the aromatic thiazole ring.
    
  • Outcome: A highly crystalline solid, 2-amino-4-(p-tolyl)thiazole.

Stage 2: Functionalization (Mannich Reaction)

The "discovery" of the specific title compound occurs here. The C5 position of the thiazole ring is electron-rich and susceptible to electrophilic aromatic substitution.

  • Reagents: Formaldehyde (

    
    ) and Dimethylamine (
    
    
    
    ).
  • Mechanism:

    • Formaldehyde and dimethylamine condense to form a reactive iminium ion intermediate (

      
      ).
      
    • The thiazole C5 acts as a nucleophile, attacking the iminium ion.

    • Loss of a proton restores aromaticity, yielding the 5-dimethylaminomethyl derivative.

Synthetic Workflow Diagram

Synthesis Start1 4-Methylphenacyl Bromide Inter 2-Amino-4-(p-tolyl)thiazole (The Core) Start1->Inter Hantzsch Synthesis (Ethanol, Reflux) Start2 Thiourea Start2->Inter Final 5-Dimethylaminomethyl- 4-p-tolyl-thiazol-2-ylamine Inter->Final Mannich Reaction (H+, Heat) Reagent1 Formaldehyde Reagent1->Final Reagent2 Dimethylamine Reagent2->Final

Caption: Two-step convergent synthesis: Hantzsch cyclization followed by C5-aminomethylation (Mannich reaction).

Pharmacological Logic (SAR Analysis)

Why this specific structure? The molecule is designed to interact with protein binding pockets via three distinct mechanisms.

Structural DomainChemical FeatureBiological Function (Hypothesis)
2-Amino Group H-Bond Donor/AcceptorInteracts with acidic residues (e.g., Asp, Glu) in the active site. Critical for anchoring.
4-p-Tolyl Group Lipophilic/Steric BulkOccupies hydrophobic pockets (e.g., the Peripheral Anionic Site of AChE or hydrophobic channels in 5-LOX).
5-Dimethylaminomethyl Basic (pKa ~9.0)Mimics the quaternary ammonium of acetylcholine or the imidazole side chain of histamine. Improves water solubility.
Target 1: Acetylcholinesterase (AChE) Inhibition

Research into Alzheimer's disease often targets AChE.[1] The 4-p-tolyl group is designed to bind to the Peripheral Anionic Site (PAS) of the enzyme, while the 5-dimethylaminomethyl group (protonated at physiological pH) mimics the choline head group, interacting with the Catalytic Anionic Site (CAS) . This "dual binding" strategy is a hallmark of potent AChE inhibitors.

Target 2: 5-Lipoxygenase (5-LOX) Inhibition

2-Amino-4-arylthiazoles have been identified as inhibitors of 5-LOX, a key enzyme in leukotriene biosynthesis (inflammation/asthma). The p-tolyl group provides the necessary lipophilicity to enter the 5-LOX active site, while the 2-amino group coordinates with the iron (Fe) cofactor or surrounding residues.

Experimental Protocols
Protocol A: Synthesis of the Core (2-Amino-4-p-tolylthiazole)
  • Dissolution: Dissolve 0.1 mol of 4-methylphenacyl bromide in 50 mL of absolute ethanol.

  • Addition: Add 0.11 mol of thiourea to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor by TLC (hexane:ethyl acetate 3:1).

  • Precipitation: Cool the solution to room temperature. The hydrobromide salt of the thiazole will precipitate.

  • Neutralization: Filter the solid and suspend in water. Add aqueous ammonia (

    
    ) until pH ~9 to liberate the free base.
    
  • Purification: Recrystallize from ethanol/water.

Protocol B: The Mannich Reaction (Target Molecule)
  • Preparation: Dissolve 10 mmol of the 2-amino-4-p-tolylthiazole (from Protocol A) in 15 mL of ethanol.

  • Reagents: Add 12 mmol of formaldehyde (37% aq. solution) and 12 mmol of dimethylamine (40% aq. solution).

  • Catalysis: Add a catalytic amount of acetic acid (0.5 mL).

  • Reaction: Stir at 60°C for 6-12 hours. The reaction is driven by the electrophilic attack on the C5 position.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: The crude residue is often an oil or sticky solid. Purify via column chromatography (DCM:MeOH 95:5) or recrystallize from ether/hexane if solid.

Biological Signaling Pathway (Hypothetical AChE Interaction)

The following diagram illustrates how the molecule is hypothesized to inhibit Acetylcholinesterase, preventing the breakdown of Acetylcholine.

Pathway Drug 5-Dimethylaminomethyl- 4-p-tolyl-thiazol-2-ylamine AChE Acetylcholinesterase (Enzyme) Drug->AChE Inhibits (IC50) ACh Acetylcholine (Neurotransmitter) AChE->ACh Normally Hydrolyzes Receptor Post-Synaptic Cholinergic Receptor ACh->Receptor Activates Signal Neuronal Transmission (Cognition/Memory) Receptor->Signal Downstream Signaling

Caption: Mechanism of Action: The molecule inhibits AChE, increasing synaptic Acetylcholine levels.

References
  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Mannich, C., & Krösche, W. (1912). "Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin." Archiv der Pharmazie, 250(1), 647-667. Link

  • Karthikeyan, M. S., et al. (2007). "Synthesis and biological activity of 2-amino-4-aryl-thiazole derivatives." Bioorganic & Medicinal Chemistry, 15(15), 5203-5209. (Describes the antimicrobial/antifungal potential of the scaffold). Link

  • Kouakou, A., et al. (2021). "Thiazole Derivatives as Potential Acetylcholinesterase Inhibitors." Molecules, 26(15), 4623. (Reviews the SAR of thiazoles in Alzheimer's research). Link

  • PubChem Compound Summary. (2025). "5-[(dimethylamino)methyl]-4-(4-methylphenyl)-1,3-thiazol-2-amine." National Center for Biotechnology Information. Link

Sources

Foundational

Biological targets for 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

An In-depth Technical Guide to the Biological Targets of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine and its Analogs The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Targets of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine and its Analogs

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2] This technical guide provides a comprehensive analysis of the potential biological targets for a novel derivative, 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine. Drawing upon extensive research into structurally related aminothiazole compounds, this document will explore established and predicted molecular targets, delve into the intricacies of key signaling pathways, and present robust experimental protocols for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of molecules.

The 2-Aminothiazole Scaffold: A Foundation for Diverse Pharmacology

The 2-aminothiazole moiety is a versatile heterocyclic motif that has been successfully incorporated into a wide array of therapeutic agents.[1] Its structural and electronic properties allow for diverse chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] Notably, this core is a fundamental component of several clinically significant drugs, such as the potent anticancer agents Dasatinib and Alpelisib, underscoring its therapeutic relevance.[2] The compound of interest, 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine, represents a novel iteration of this scaffold, and its biological activity is the central focus of this guide.

Predicted and Known Biological Target Classes of Aminothiazole Derivatives

Research into the vast library of 2-aminothiazole derivatives has revealed a propensity for these compounds to interact with several key classes of biological targets. The following sections will detail these target classes, providing a predictive framework for understanding the mechanism of action of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine.

Protein Kinases: A Primary Target Hub

A significant body of evidence points to protein kinases as a primary target class for 2-aminothiazole derivatives. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole core often serves as a hinge-binding motif, interacting with the ATP-binding pocket of kinases.[5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Several novel 2-aminothiazole derivatives have demonstrated the ability to inhibit VEGFR-2, thereby impeding this crucial process.[1]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Inhibitor 5-Dimethylaminomethyl- 4-p-tolyl-thiazol-2-ylamine (Predicted) Inhibitor->VEGFR2 Inhibits

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently overactivated in various cancers, promoting cell growth, proliferation, and survival.[1] Novel 2-aminothiazole derivatives have been developed to target components of this pathway, leading to the induction of apoptosis in cancer cells.[1]

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Inhibitor 5-Dimethylaminomethyl- 4-p-tolyl-thiazol-2-ylamine (Predicted) Inhibitor->PI3K Inhibits

Aurora kinases are crucial for the regulation of mitosis, and their overexpression is linked to various cancers. Some 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, presenting a promising avenue for anticancer therapy.[6][7]

The 2-aminothiazole scaffold is a key component of several potent inhibitors of Src family kinases. These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain.[5]

In a departure from ATP-competitive inhibition, certain aryl 2-aminothiazoles have been identified as novel allosteric modulators of the constitutively active protein kinase CK2. These compounds bind to a pocket outside the ATP-binding site, stabilizing an inactive conformation of the enzyme.[8][9]

Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which feature a thiazole core, have been developed as highly active inhibitors of Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9 can selectively target survival proteins and reinstate apoptosis in cancer cells.[10][11]

A dihydronaphtho-thiazole derivative has been identified as a potent and selective ATP-competitive inhibitor of the PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3). These kinases are implicated in cell survival, proliferation, and drug resistance.[12]

Apoptosis Regulators

Beyond kinases, aminothiazole derivatives have been shown to interact with key regulators of apoptosis. A notable example is a compound structurally related to the topic of this guide, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile, which demonstrated a potent in vitro anticancer effect against a Bcl-2 targeted Jurkat cell line.[13] Bcl-2 is a key anti-apoptotic protein, and its inhibition can trigger programmed cell death in cancer cells.

Other Potential Targets

The versatility of the 2-aminothiazole scaffold extends to other target classes, including:

  • Antimicrobial Targets: Derivatives have shown activity against Mycobacterium tuberculosis and other microbial pathogens.[5][14]

  • Monoamine Oxidase A (MAO-A): A related thiadiazole derivative was found to inhibit MAO-A, suggesting potential applications in neurological disorders.[15]

Hypothesized Mechanism of Action for 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

Based on the available evidence for structurally similar compounds, it is hypothesized that 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is likely to exhibit activity as a kinase inhibitor and may also target apoptosis regulatory proteins. The presence of the 4-p-tolyl group is a common feature in many active aminothiazole derivatives. The dimethylaminomethyl group at the 5-position is a unique feature that could influence target selectivity and pharmacokinetic properties. Given the potent activity of a closely related analog against a Bcl-2 targeted cell line, investigating the interaction of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine with members of the Bcl-2 family is a high-priority research direction.

Experimental Workflows for Target Identification and Validation

To elucidate the precise biological targets of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine, a multi-pronged experimental approach is recommended. The following protocols provide a framework for a comprehensive investigation.

In Silico Target Prediction: Molecular Docking

Molecular docking can provide initial insights into the potential binding partners of the compound.

Molecular_Docking_Workflow Start Start: Compound Structure (5-Dimethylaminomethyl- 4-p-tolyl-thiazol-2-ylamine) PrepCompound Prepare 3D Structure of Compound Start->PrepCompound Docking Perform Molecular Docking PrepCompound->Docking SelectTargets Select Potential Target Proteins (e.g., Kinases, Bcl-2) PrepTargets Prepare 3D Structures of Targets SelectTargets->PrepTargets PrepTargets->Docking Analyze Analyze Binding Poses and Scores Docking->Analyze Hypothesis Generate Hypotheses on Potential Targets Analyze->Hypothesis

Protocol:

  • Prepare the Ligand: Generate a 3D structure of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine and perform energy minimization.

  • Select a Target Library: Compile a library of 3D structures of potential protein targets (e.g., from the Protein Data Bank), including various kinases and Bcl-2 family proteins.

  • Define the Binding Site: For each target, define the putative binding pocket (e.g., the ATP-binding site for kinases).

  • Run Docking Simulations: Use software such as AutoDock or Glide to dock the ligand into the defined binding sites of the target proteins.

  • Analyze Results: Evaluate the docking scores and binding poses to identify targets with the most favorable predicted interactions.

In Vitro Target Validation: Kinase Inhibition Assay

A panel of kinase assays is essential to experimentally determine the kinase inhibitory profile of the compound.

Protocol:

  • Prepare Reagents:

    • Recombinant kinases of interest (e.g., VEGFR-2, PI3K, Aurora A, Src, CK2, CDK9, PIM1).

    • Specific peptide substrates for each kinase.

    • ATP.

    • Assay buffer.

    • 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine dissolved in DMSO at various concentrations.

  • Set up the Reaction: In a microplate, combine the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the Kinase Reaction: Add ATP to start the phosphorylation reaction and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detect Phosphorylation: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assays like Kinase-Glo®, or fluorescence-based methods).

  • Calculate IC50 Values: Determine the concentration of the compound that inhibits 50% of the kinase activity (IC50) by plotting the inhibition data against the compound concentration.

Target Kinase Predicted Role in Cancer Potential Effect of Inhibition
VEGFR-2AngiogenesisAnti-angiogenic
PI3KCell survival, proliferationApoptosis induction
Aurora KinasesMitosisMitotic arrest, apoptosis
Src KinaseCell motility, proliferationReduced metastasis and growth
CK2Pro-survival signalingApoptosis induction
CDK9Transcription elongationApoptosis induction
PIM KinasesCell survival, proliferationApoptosis, overcomes drug resistance

Table 1: Summary of Potential Kinase Targets and the Therapeutic Rationale for Their Inhibition.

Cellular Target Engagement: Western Blot Analysis

Western blotting can be used to assess whether the compound affects the phosphorylation status of downstream targets in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a line known to be dependent on one of the hypothesized target kinases) and treat with varying concentrations of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors (e.g., phospho-Akt and total Akt).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion and Future Directions

The 2-aminothiazole scaffold, exemplified by the novel compound 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine, continues to be a rich source of potential therapeutic agents. Based on the extensive literature on related compounds, it is highly probable that this molecule will exhibit activity against one or more protein kinases and may also modulate the activity of apoptosis-regulating proteins like Bcl-2. The experimental workflows detailed in this guide provide a clear path for the definitive identification and validation of its biological targets. Future research should focus on a comprehensive kinase profiling, assessment of anti-proliferative activity in a panel of cancer cell lines, and in vivo studies to determine the therapeutic potential of this promising compound.

References

  • A Technical Guide to Novel 2-Amino-Thiazole Derivatives and Their Potential Applications - Benchchem.
  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. Available from: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Publications. Available from: [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2 - PMC. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. Available from: [Link]

  • 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery - Benchchem.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar. Available from: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available from: [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC. Available from: [Link]

  • Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). Available from: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Available from: [Link]

  • Thiazole derivatives: prospectives and biological applications - ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. Available from: [Link]

  • Bioactive (thiazol-2-yl)amine derivatives. - ResearchGate. Available from: [Link]

  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available from: [Link]

  • Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed. Available from: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. Available from: [Link]

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC. Available from: [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. Available from: [Link]

  • Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents - MDPI. Available from: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. Available from: [Link]

  • Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1][8][9]thiadiazole (MTDZ) in male and female mice - PubMed. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Mannich Bases Derived from 2-Aminothiazoles

Strategic Overview The Mannich reaction is a cornerstone transformation in medicinal chemistry, widely utilized to modulate the lipophilicity and solubility of drug candidates. When applied to 2-aminothiazoles , the reac...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Mannich reaction is a cornerstone transformation in medicinal chemistry, widely utilized to modulate the lipophilicity and solubility of drug candidates. When applied to 2-aminothiazoles , the reaction offers a unique bifurcated synthetic potential. Unlike simple aliphatic amines, the 2-aminothiazole scaffold possesses two distinct nucleophilic sites: the exocyclic amino group (


-nucleophile) and the C-5 position of the thiazole ring (

-nucleophile).

This guide addresses the specific challenges of working with this heterocyclic system, distinguishing between two primary synthetic objectives:

  • Method A (

    
    -Mannich):  Utilizing the 2-aminothiazole as the amine component to link with ketones and aromatic aldehydes. This is the standard route for creating 
    
    
    
    -amino ketone libraries.
  • Method B (

    
    -Mannich):  Utilizing the 2-aminothiazole as the nucleophilic substrate for ring functionalization at the C-5 position using formaldehyde and secondary amines.
    

Mechanistic Pathways & Regioselectivity[1][2]

Understanding the electronic bias of the thiazole ring is critical for protocol selection. The exocyclic nitrogen is generally the kinetic nucleophile, leading to Schiff base formation and subsequent Mannich addition (


-alkylation). However, under specific conditions or if the exocyclic nitrogen is protected/hindered, the C-5 position (which is electron-rich due to resonance) becomes the active site for electrophilic substitution (

-alkylation).
Visualization: Reaction Logic Flow

The following diagram illustrates the decision matrix and mechanistic divergence for 2-aminothiazole substrates.

Mannich_Pathways Start Start: 2-Aminothiazole Substrate Decision Target Objective? Start->Decision PathA Method A: Side-Chain Assembly (Thiazole acts as Amine) Decision->PathA Link Scaffolds PathB Method B: Core Functionalization (Thiazole acts as Nucleophile) Decision->PathB Modify Ring ReagentsA Reagents: Aryl Aldehyde + Enolizable Ketone (e.g., Acetophenone) PathA->ReagentsA MechA1 Step 1: Schiff Base Formation (Imine Intermediate) ReagentsA->MechA1 Acid Cat. MechA2 Step 2: Nucleophilic Attack by Enol MechA1->MechA2 ProductA Product: N-Mannich Base (Exocyclic N-alkylation) MechA2->ProductA ReagentsB Reagents: Formaldehyde + Secondary Amine (e.g., Morpholine) PathB->ReagentsB MechB1 Step 1: Formation of Iminium Ion (H2C=N+R2) ReagentsB->MechB1 MechB2 Step 2: Electrophilic Aromatic Substitution at Thiazole C-5 MechB1->MechB2 ProductB Product: C-Mannich Base (C-5 Alkylation) MechB2->ProductB

Caption: Mechanistic divergence in 2-aminothiazole Mannich reactions. Method A utilizes the exocyclic amine to form bridges, while Method B targets the C-5 ring position for functionalization.

Method A: Protocol for -Mannich Bases (Three-Component Coupling)

This protocol describes the synthesis of


-amino ketone derivatives where the 2-aminothiazole acts as the amine component. This is frequently used to synthesize antimicrobial agents by linking the thiazole to an acetophenone derivative.

Reaction Scheme:



Materials
  • Amine: 2-Aminothiazole (1.0 eq)[1]

  • Aldehyde: Benzaldehyde or substituted aromatic aldehyde (1.0 eq)

  • Ketone: Acetophenone or substituted acetophenone (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)[2]

  • Catalyst: Conc. Hydrochloric Acid (HCl) - catalytic amount (2-3 drops)

Step-by-Step Procedure
  • Pre-Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the acetophenone (10 mmol) and aromatic aldehyde (10 mmol) in 20 mL of absolute ethanol.

    • Why: Mixing the carbonyl components first ensures homogeneity before the less soluble heterocyclic amine is added.

  • Amine Addition: Add 2-aminothiazole (10 mmol) to the reaction mixture.

  • Catalysis: Add 0.5 mL (approx. 5-10 drops) of concentrated HCl.

    • Scientific Logic:[3][4][5][6][7][8] The acid serves two roles: it protonates the aldehyde oxygen to facilitate Schiff base formation (the rate-determining step for this pathway) and promotes the enolization of the acetophenone.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) with vigorous stirring for 6 to 10 hours .
    
    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Petroleum Ether:Ethyl Acetate 4:1).[6] Look for the disappearance of the aldehyde spot.

  • Precipitation (Critical Step): After completion, remove the flask from heat and allow it to cool to room temperature. Then, pour the reaction mixture onto crushed ice (approx. 100 g) with stirring.

    • Why: The Mannich base is typically hydrophobic and less soluble in cold water/ethanol mixtures than the starting materials, promoting selective precipitation.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake with cold water (

    
    ) to remove unreacted amine and acid traces.
    
  • Purification: Recrystallize the crude solid from hot ethanol.

    • Validation: Pure compounds typically appear as crystalline solids (yellow/white).

Method B: Protocol for -Mannich Functionalization (C-5 Modification)

This protocol is used when the objective is to attach a solubilizing group (like morpholine or piperidine) directly to the thiazole ring at the C-5 position.

Reaction Scheme:



Materials
  • Substrate: 2-Aminothiazole (1.0 eq)

  • Amine Reagent: Morpholine, Piperidine, or N-methylpiperazine (1.1 eq)

  • Aldehyde Source: 37% Aqueous Formaldehyde (Formalin) (1.2 eq)

  • Solvent: Ethanol or 1,4-Dioxane

Step-by-Step Procedure
  • Iminium Generation: In a flask, mix the secondary amine (e.g., morpholine, 11 mmol) with formaldehyde (12 mmol) in 10 mL of ethanol. Stir at room temperature for 15 minutes.

    • Scientific Logic:[3][4][5][6][7][8][9] This pre-activation generates the reactive iminium ion (

      
      ) in situ before it encounters the thiazole, minimizing side reactions.
      
  • Substrate Addition: Add the 2-aminothiazole (10 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux for 4 to 6 hours .

    • Note: If the thiazole is electron-deficient (e.g., has electron-withdrawing groups), the reaction time may need extension to 12+ hours.

  • Workup: Cool the mixture to room temperature.

    • Scenario A (Precipitation): If a solid forms, filter and wash with cold ethanol.

    • Scenario B (No Precipitation): If the product remains soluble, remove the solvent under reduced pressure (rotary evaporator). Dissolve the residue in minimal hot ethanol and induce crystallization by cooling or adding diethyl ether.

Critical Process Parameters & Data Interpretation

The following table summarizes key parameters for validating the synthesized compounds.

ParameterMethod A (

-Mannich)
Method B (

-Mannich)
Primary Nucleophile Exocyclic Nitrogen (

)
Ring Carbon (C-5)
Key IR Signal

stretch (

)
Absence of

(unless in substrate)

NMR Diagnostic
Doublet or Multiplet for

(methine bridge)
Singlet for

(methylene bridge)
Typical Yield 65% - 85%50% - 75%
Solubility Profile Low in water; High in DMSO/DMFModerate in alcohols; High in acidic water
Troubleshooting Guide
  • Issue: No Precipitation on Cooling.

    • Cause: Product is too soluble in ethanol or oiling out occurred.

    • Solution: Evaporate 50% of the solvent and place in a freezer (

      
      ) overnight. Alternatively, triturate the oily residue with diethyl ether to induce solidification.
      
  • Issue: Recovery of Starting Material.

    • Cause: Reversibility of the Mannich reaction (Retro-Mannich).

    • Solution: Ensure the reaction is not overheated during workup. Neutralize the acid catalyst immediately before purification if the product is acid-sensitive.

  • Issue: Oligomerization.

    • Cause: Excess formaldehyde polymerizing or multiple substitutions.

    • Solution: Adhere strictly to stoichiometry (1.0 : 1.0 : 1.0) for Method A.

References

  • Mechanism & General Overview

    • Mannich Reaction Mechanism.[10][2][4][5][9][11][12][13][14] Chemistry LibreTexts. Available at: [Link]

  • Protocol Valid

    
    -Mannich): 
    
    • Elerafi, M. G., & Ibrahim, M. N. (2011). Synthesis and Spectral Studies of Mannich Bases Derived from 2-Substituted Benzimidazoles. International Journal of ChemTech Research. Available at: [Link]

  • Biocatalytic & Green Approaches

    • Babeş-Bolyai University.[6] (2019). Synthesis and Characterization of New 2-Phenylaminothiazole Derived Mannich Bases. Studia UBB Chemia. Available at: [Link]

  • Biological Applications

    • Al-Wahaibi, L. H., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.[2] Available at: [Link]

Sources

Application

Recrystallization solvent systems for 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

Application Note: Recrystallization Protocols for 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine Executive Summary & Chemical Context Compound: 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine CAS: 870693-07-5 Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Protocols for 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

Executive Summary & Chemical Context

Compound: 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine CAS: 870693-07-5 Molecular Formula: C₁₃H₁₇N₃S Molecular Weight: 247.36 g/mol [1][2][3][4]

This application note details the purification of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine , a specific Mannich base derivative of 2-amino-4-(p-tolyl)thiazole. This compound features a thiazole core substituted with a lipophilic p-tolyl group at the C4 position and a basic dimethylaminomethyl moiety at the C5 position.

The purification strategy is governed by the amphiphilic nature of the molecule:

  • Lipophilic Domain: The p-tolyl group and thiazole backbone require organic solvation.

  • Polar/Basic Domain: The primary amine (C2) and tertiary aliphatic amine (C5) introduce polarity and pH-sensitivity.

Primary Recommendation: The most robust solvent system for this compound is Ethanol (95%) or a binary system of Ethanol/Water .

Solvent System Selection Strategy

The choice of solvent is critical to balance yield and purity. The following table summarizes the solubility profile based on the structural functional groups.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileRecommendation
Ethanol (95%) HighLowExcellent for removing inorganic salts and non-polar byproducts.Primary Choice
Methanol Very HighModerateGood, but may lead to lower yields due to high cold solubility.Secondary Choice
Ethyl Acetate / Hexane ModerateLowEffective for removing highly polar tars or unreacted amines.Alternative
Water LowInsolublePoor solvent for the free base; used only as an anti-solvent.Anti-solvent
Acetone HighModerateAvoid. Risk of Schiff base formation with the primary amine at C2.Not Recommended
Mechanistic Insight: Why Ethanol?

The Mannich base functionality (dimethylaminomethyl) renders the molecule sensitive to hydrolysis under strongly acidic or basic conditions. Ethanol provides a neutral, protic environment that stabilizes the amine while effectively dissolving the aromatic core at boiling temperatures (


). Upon cooling, the disruption of hydrogen bonding networks facilitates the crystallization of the target amine while leaving oily impurities (often unreacted formaldehyde or secondary amines) in the mother liquor.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol 95%)

Best for: Routine purification of crude solids with >85% initial purity.

Materials:

  • Crude 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine[1][2][4]

  • Ethanol (95% or Absolute)

  • Activated Charcoal (optional, for decolorization)

  • Celite filter aid

Step-by-Step Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add Ethanol (approx. 5–7 mL per gram of solid) through the top of the condenser.

  • Heating: Heat the mixture to reflux (

    
     oil bath) with stirring.
    
    • Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in 1 mL increments until a clear solution is obtained.

  • Decolorization (Optional): If the solution is dark brown/black, carefully add activated charcoal (1-2% w/w). Reflux for an additional 5-10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove charcoal or insoluble mechanical impurities. Collect the filtrate in a clean Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (

    
    ) over 1–2 hours. Do not disturb the flask.
    
    • Optimization: Once at room temperature, cool further in an ice-water bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (

    
    , 2 x 5 mL).
    
  • Drying: Dry the solid under vacuum at

    
     for 4–6 hours.
    
Protocol B: Binary Solvent Recrystallization (Ethanol/Water)

Best for: Oily crude products or removing inorganic salts.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethanol.

  • Anti-Solvent Addition: While maintaining reflux, add hot Water dropwise.

  • Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.

  • Cooling: Remove from heat and allow to cool slowly. The gradual increase in water polarity as the temperature drops forces the hydrophobic thiazole to crystallize.

  • Isolation: Filter and wash with a cold 50:50 Ethanol/Water mixture.

Visualization of Workflow

The following diagram illustrates the decision logic and process flow for purifying this specific aminothiazole derivative.

RecrystallizationWorkflow Start Crude 5-Dimethylaminomethyl- 4-p-tolyl-thiazol-2-ylamine CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid High MP Oil Oil / Sticky Gum CheckState->Oil Impure SolventA Protocol A: Ethanol (95%) Reflux Solid->SolventA SolventB Protocol B: Ethanol + Water (Dropwise) Oil->SolventB HotFilter Hot Filtration (Remove Insolubles) SolventA->HotFilter SolventB->HotFilter Cooling Slow Cooling (RT -> 4°C) HotFilter->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals Isolate Vacuum Filtration & Cold Wash CheckCrystals->Isolate Yes Troubleshoot Troubleshoot: Seed / Scratch / Evaporate CheckCrystals->Troubleshoot No / Oiling Out Troubleshoot->Cooling Retry

Caption: Decision matrix for selecting the optimal recrystallization pathway based on the physical state of the crude aminothiazole.

Troubleshooting & Critical Parameters

IssueCauseCorrective Action
Oiling Out Impurities lower the melting point; Cooling too fast.Re-heat to dissolve. Add a "seed crystal" of pure compound at

. Cool very slowly without stirring.
Low Yield Too much solvent used; Product too soluble in cold ethanol.Concentrate the mother liquor by rotary evaporation to half volume and re-cool.
Colored Impurities Oxidation products (common in aminothiazoles).Use Activated Charcoal in the hot solution (Step 4 of Protocol A).
No Precipitation Supersaturation not reached.Scratch the inner wall of the flask with a glass rod to induce nucleation.

References

  • Santa Cruz Biotechnology. 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine Product Data. Retrieved from

  • ChemicalBook. 2-Amino-4-(p-tolyl)thiazole Synthesis and Properties. Retrieved from

  • MDPI. Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives. (General procedure for aminothiazole recrystallization). Retrieved from

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some novel thiazole derivatives. (Reference for Ethanol/Water systems). Retrieved from

Sources

Method

Application Note: Handling and Storage Protocols for Dimethylaminomethyl Thiazole Compounds

Introduction & Scientific Context Dimethylaminomethyl thiazoles (e.g., 2-(dimethylaminomethyl)thiazole, 4-(dimethylaminomethyl)thiazole) are critical heterocyclic intermediates used in the synthesis of H2-receptor antago...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Dimethylaminomethyl thiazoles (e.g., 2-(dimethylaminomethyl)thiazole, 4-(dimethylaminomethyl)thiazole) are critical heterocyclic intermediates used in the synthesis of H2-receptor antagonists (such as Nizatidine) and as ligands in coordination chemistry. Structurally, they combine an electron-rich thiazole ring with a basic dimethylamino side chain.

The Stability Paradox: While the thiazole ring itself possesses aromatic stability, the exocyclic amine introduces specific vulnerabilities. The lone pair on the nitrogen renders the compound susceptible to N-oxidation and salt formation with atmospheric CO₂ (carbamate formation). Furthermore, the methylene bridge can be a site of autoxidation under light exposure. Consequently, "standard" storage often leads to the formation of N-oxides or ring-opening degradation products, manifesting as a color shift from pale yellow to dark brown/black.

This protocol standardizes the handling of these compounds to maintain >98% purity over extended storage periods.

Physicochemical & Safety Profile

The following data aggregates properties for the 2- and 4-substituted isomers. Always consult the specific SDS for your exact lot.

PropertyValue / CharacteristicImplication for Handling
Physical State Low-melting solid or viscous liquidMay require gentle warming to aliquot; strictly control temperature to avoid thermal decomposition.
pKa (Amine) ~8.8 - 9.0Highly basic. Will protonate in neutral buffers. Hygroscopic; absorbs atmospheric moisture/CO₂.
Solubility DMSO, Ethanol, DCM, ChloroformLipophilic free base. Water solubility is pH-dependent (soluble at pH < 7).
Boiling Point ~80-90°C (at reduced pressure)Volatile. Do not rotovap at high vacuum/temp without monitoring.
Hazards Skin/Eye Irritant (H315, H319)Corrosive. Penetrates gloves slowly. Use Nitrile (double gloved) or Butyl rubber.
Reactivity Incompatible with strong oxidizersExplosion Risk: Avoid contact with peroxides or nitric acid.

Core Protocol: Receipt, Aliquoting, and Storage[1]

Objective: To transition the compound from the supplier's packaging to a stable, long-term storage system without introducing moisture or oxygen.

The "Inert Chain" Workflow

Why this matters: Thiazole amines darken rapidly upon air exposure. The "Inert Chain" ensures the compound never sees ambient atmosphere for more than 30 seconds.

Materials:

  • Anhydrous Argon (Ar) source (Heavier than air, superior to Nitrogen for protecting liquids in vials).

  • Amber glass vials (borosilicate) with PTFE-lined screw caps.

  • Parafilm or anhydrous shrink bands.

Procedure:

  • Equilibration: Allow the shipping container to reach room temperature before opening to prevent water condensation on the cold surface of the bottle.

  • Gas Purge: Gently stream Argon into the source bottle for 15 seconds before pipetting.

  • Aliquoting:

    • Do not store the bulk bottle repeatedly.

    • Aliquot into single-use quantities (e.g., 100 mg or 500 µL).

    • Critical Step: Flush the headspace of each aliquot vial with Argon for 10 seconds immediately before sealing.

  • Sealing: Cap tightly. Wrap the cap-neck junction with Parafilm to create a secondary moisture barrier.

Storage Conditions
  • Short-term (<1 month): 2–8°C in the dark.

  • Long-term (>1 month): -20°C.

  • Note on Freezing: If the compound is a liquid at room temperature, it may freeze at -20°C. Do not force thaw with heat guns. Allow to stand at room temperature or warm in your hand.

Visualization: Receipt-to-Storage Workflow

StorageWorkflow Start Shipment Received Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Inspect Visual Inspection (Yellow = Good, Brown = Oxidized) Equilibrate->Inspect Decision Is Bulk Container? Inspect->Decision Aliquot Aliquot under Argon Flow (Single-use vials) Decision->Aliquot Yes Purge Headspace Purge (Ar) & PTFE Seal Decision->Purge No (Already Aliquoted) Aliquot->Purge StorageShort Short Term: 4°C (Dark, Desiccator) Purge->StorageShort StorageLong Long Term: -20°C (Dark, Inert) Purge->StorageLong

Figure 1: Decision logic for processing incoming dimethylaminomethyl thiazole shipments to minimize oxidative degradation.

Solubilization & Experimental Handling

Objective: To prepare stable stock solutions for biological assays or synthesis without precipitation or pH artifacts.

Solvent Selection
  • Preferred: Dimethyl Sulfoxide (DMSO) (Anhydrous). Stable stocks up to 100 mM.

  • Alternative: Ethanol (Absolute). Good solubility, but evaporation changes concentration over time.

  • Avoid: Unbuffered water (pH rises rapidly, potential hydrolysis over weeks).

pH Management in Aqueous Media

Because the dimethylamino group has a pKa near 9.0, dissolving the free base in neutral water (pH 7) will result in protonation, raising the pH of the solution.

  • For Cell Assays: Do not add the free base directly to cell media. Dissolve in DMSO first, then dilute. Ensure the final buffer capacity (HEPES/MOPS) is strong enough to counter the basicity of the compound.

  • Salt Formation: If water solubility is required, convert to the Hydrochloride (HCl) salt in situ by adding 1 equivalent of dilute HCl, or purchase the HCl salt form directly.

Visualization: Solubilization Decision Tree

Solubilization Input Compound Form CheckType Free Base or Salt? Input->CheckType FreeBase Free Base (Liquid/Solid) CheckType->FreeBase Salt HCl Salt (Solid) CheckType->Salt AppType Application? FreeBase->AppType BioAssay Biological Assay Salt->BioAssay OrgSynth Organic Synthesis AppType->OrgSynth Synthesis AppType->BioAssay Screening SolvDCM Use DCM or THF (Add Base if needed) OrgSynth->SolvDCM SolvDMSO Dissolve in DMSO (Max 100mM) BioAssay->SolvDMSO Dilution Dilute into Media (Check pH!) SolvDMSO->Dilution

Figure 2: Protocol for selecting the correct solvent system based on the compound form (Free base vs. Salt) and intended application.

Quality Control & Troubleshooting

Before committing the compound to a high-value experiment, verify integrity.

ObservationDiagnosisRemediation
Color Change (Yellow

Brown)
Oxidation of the amine or thiazole ring.Purify via silica plug filtration (DCM/MeOH) or discard if >10% degraded.
Precipitate in Buffer Compound crashed out (Free base at pH > 8).Acidify buffer slightly or increase DMSO % (keep <1% for cells).
NMR: New Peak at ~3.0 ppm N-Oxide formation or Methyl migration.Check integration. If N-oxide, can sometimes be reduced back, but repurchasing is safer.

Validating Integrity (HPLC Method):

  • Column: C18 Reverse Phase.

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV 254 nm (Thiazole absorption).

Disposal & Safety

  • Spill Cleanup: Absorb with sand or vermiculite. Do not use sawdust (reaction risk). Clean surface with weak acid (dilute acetic acid) to neutralize the basic residue, followed by soap and water.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen and Sulfur content generating NOx and SOx).

References

  • PubChem. (2025).[1] 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine Compound Summary. National Center for Biotechnology Information. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-5-methylthiazole (Analogous Handling).Link

  • BenchChem. (2025). Application Notes: Thiazole Derivatives in Oncology Research.Link

  • National Institutes of Health (NIH). (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[2]Link

  • TCI Chemicals. (2024). Safety Data Sheet: 2-Aminothiazole (General Thiazole Safety).Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting purification of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

Technical Support Center: Purification of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine Case ID: #PUR-TZ-5DMA Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

Case ID: #PUR-TZ-5DMA Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary & Chemical Profile

You are encountering difficulties purifying 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine . This compound belongs to the class of Mannich base aminothiazoles . Its purification is notoriously difficult due to its dual-basic nature and the "stickiness" of the dimethylamino group on standard silica gel.

Compound Analysis:

  • Core Scaffold: 2-Amino-4-p-tolylthiazole (Weak base, pKa ~5.4).

  • Functional Handle: 5-Dimethylaminomethyl (Tertiary aliphatic amine, pKa ~9.2).

  • Solubility Profile: Soluble in DCM, EtOAc, MeOH; insoluble in water (neutral form); highly soluble in aqueous acid.[1]

The Diagnostic: If you are experiencing tailing on TLC , low recovery from columns , or oily crude products , your current protocol likely fails to account for the pKa differential between the thiazole nitrogen and the aliphatic side chain.[1]

Module 1: The "Self-Validating" Purification Protocol (Acid-Base Extraction)

Direct Answer: Do not start with chromatography. The most effective purification method for this molecule exploits the pKa difference between the product (pKa ~9.2) and the likely impurity, unreacted 2-amino-4-p-tolylthiazole (pKa ~5.4).

The Logic: At pH 7.5, the impurity is largely neutral (organic soluble), while your product remains protonated (water soluble).[1] This allows you to wash away the starting material before isolating your product.[2]

Step-by-Step Workflow
  • Dissolution: Dissolve crude residue in 1M HCl (10 mL/g). Ensure pH is < 2.

  • The "Trash" Wash (pH < 2): Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (2x).

    • Removes: Non-basic impurities (unreacted haloketones, neutral tars).[1]

    • Action: Discard organic layer.

  • The "Selective" Wash (pH 7.5 - 8.0): Carefully adjust the aqueous layer to pH 7.5 - 8.0 using saturated NaHCO₃.

    • Critical Step: Extract with Dichloromethane (DCM) (2x).

    • Mechanism:[3][4][5] At this pH, the impurity (2-amino-4-p-tolylthiazole) is neutral and extracts into DCM. Your product (tertiary amine) remains protonated in the water.

    • Action: Keep the Aqueous Layer . (Check the DCM layer by TLC to confirm impurity removal).

  • The Product Release (pH > 12): Basify the aqueous layer to pH 12-14 using 5M NaOH. The solution should turn cloudy as the free base precipitates.

  • Isolation: Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

ExtractionWorkflow Start Crude Mixture (Acidified to pH 1) Wash1 Wash with EtOAc Start->Wash1 Split1 Phase Separation Wash1->Split1 Org1 Organic Layer: Neutral Impurities (DISCARD) Split1->Org1 Aq1 Aqueous Layer: Product + Amine Impurities Split1->Aq1 Adjust1 Adjust to pH 7.5 - 8.0 (NaHCO3) Aq1->Adjust1 Wash2 Extract with DCM Adjust1->Wash2 Split2 Phase Separation Wash2->Split2 Org2 Organic Layer: Unreacted 2-aminothiazole (pKa ~5.4) Split2->Org2 Aq2 Aqueous Layer: Target Product (Protonated) (pKa ~9.2) Split2->Aq2 Adjust2 Basify to pH 12 (NaOH) Aq2->Adjust2 Extract Extract with DCM Evaporate Adjust2->Extract Final Pure Product (Free Base) Extract->Final

Figure 1: Selective Acid-Base Extraction Workflow exploiting the pKa differential between the aminothiazole core and the Mannich side-chain.

Module 2: Chromatographic Troubleshooting

If extraction does not yield >95% purity and you must use chromatography, you will likely face "streaking."[1] This is caused by the interaction of the basic dimethylamino group with acidic silanols on the silica gel.

The Fix: Amine-Modified Silica

Do not use standard EtOAc/Hexane. You must deactivate the silica.

ParameterRecommendationRationale
Stationary Phase Neutralized Silica GelStandard silica is acidic (pH ~5).
Mobile Phase A DCMGood solubility for the lipophilic tolyl group.
Mobile Phase B 10% MeOH in DCM + 1% NH₄OH Ammonia competes for silanol binding sites.
Pre-treatment Flush column with 1% Et₃N in HexaneCaps active sites before the sample touches the column.
Sample Loading Liquid load (DCM)Avoid dry loading on unmodified silica; it will stick.

Protocol:

  • Run a gradient from 100% DCM to 10% (MeOH/NH₄OH) in DCM.

  • The product typically elutes as a tight band once the modifier concentration increases.

  • Warning: Do not use Acetone; Mannich bases can sometimes undergo exchange or side reactions with ketones on active surfaces.

Module 3: Recrystallization (Polishing)

If the product isolates as a solid but is colored (yellow/brown due to oxidation), recrystallization is superior to chromatography for final polishing.

Recommended Solvent System:

  • Ethanol (EtOH) / Water: The presence of the hydrophobic tolyl group and the hydrophilic amine makes this ideal.

Procedure:

  • Dissolve the crude solid in minimal boiling Ethanol .

  • If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Add hot Water dropwise until persistent turbidity is just observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold 50% EtOH/Water.

Module 4: Stability & Storage FAQs

Q: My product turned into an oil after a few days. Why? A: Aminothiazoles are prone to absorbing atmospheric CO₂ and moisture. The "oil" is likely a hydrate or carbonate salt mixture.

  • Fix: Convert it to the dihydrochloride salt . Dissolve the oil in Et₂O or EtOH and add 2 equivalents of HCl (in dioxane or ether). The salt is a stable, non-hygroscopic solid.[1]

Q: I see a new spot on TLC after heating the product in acid. What happened? A: You likely triggered a Retro-Mannich reaction .

  • Mechanism: Prolonged heating of Mannich bases in strong acid can cleave the C-N bond, releasing formaldehyde and dimethylamine, reverting to the starting material (2-amino-4-p-tolylthiazole).

  • Prevention: Keep acid extractions cold (0-5°C) and minimize contact time.

Q: Can I use Acetone for recrystallization? A: Avoid it. Primary amines (the 2-amino group) can form Schiff bases (imines) with acetone, especially if catalyzed by trace acids in the crude material. Stick to alcohols or esters.

Troubleshooting Decision Tree

DecisionTree Problem Start: What is the primary issue? Issue1 Product is an Oil/Sticky Problem->Issue1 Issue2 Impurity: Starting Material (2-amino-4-p-tolylthiazole) Problem->Issue2 Issue3 Impurity: Tailing/Streaking Problem->Issue3 Sol1 Convert to HCl Salt (Ether/HCl) Issue1->Sol1 Sol2 Perform pH 7.5 Extraction (See Module 1) Issue2->Sol2 Sol3 Add 1% Et3N or NH4OH to Mobile Phase Issue3->Sol3

Figure 2: Rapid diagnostic tree for selecting the correct purification strategy.

References

  • Hantzsch Thiazole Synthesis & Purification

    • Synthesis of 2-Amino-4-arylthiazoles. (General procedure for aminothiazole isolation and recrystallization). Journal of the American Chemical Society.[6] Link

  • Mannich Base Chemistry

    • Biocatalytic Synthesis of New Heterocyclic Mannich Bases. (Describes purification challenges of thiazole Mannich bases). Molecules. Link

  • pKa Data & Extraction Logic

    • pKa Values of Amines and Heterocycles.[7] (Data supporting the extraction strategy: 2-aminothiazole pKa ~5.36 vs Tertiary Amine pKa ~9-10). Alfa Chemistry Reference. Link

  • Chromatographic Techniques for Amines

    • Purification of Basic Compounds. (Techniques for amine-modified silica). RSC Advances. Link

Sources

Optimization

Addressing instability of Mannich bases in acidic media

Current Status: Operational Topic: Addressing Instability of Mannich Bases in Acidic Media Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Addressing Instability of Mannich Bases in Acidic Media Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Hub: The Instability Mechanism

The Core Problem: Researchers often observe the disappearance of their target Mannich base (


-amino ketone) during acidic workup, storage, or HPLC analysis.[1] This is not random degradation; it is the Retro-Mannich Reaction .

The Mannich reaction is thermodynamically reversible. In acidic media, the equilibrium shifts toward the starting materials (amine + aldehyde + enolizable ketone) or toward the elimination product (vinyl ketone).[1]

Mechanism of Failure

The instability is driven by the protonation of the carbonyl oxygen or the amine, which lowers the activation energy for C-N bond cleavage.

RetroMannich MB Mannich Base (β-amino ketone) Protonation Acidic Protonation (N-H+ or O-H+) MB->Protonation + H+ IM Iminium Ion Intermediate Protonation->IM C-C Bond Cleavage Enol Enol / Enolizable Ketone Protonation->Enol Retro-Aldol like Amine Free Amine (Leaving Group) IM->Amine Hydrolysis Vinyl Vinyl Ketone (Elimination Product) IM->Vinyl Elimination (if α-H present)

Figure 1: The Retro-Mannich cascade. Acidic conditions facilitate the reversal to the iminium ion and enol, or elimination to a vinyl ketone (a toxic Michael acceptor).[1]

Troubleshooting Protocols: Scenario-Based Solutions

Scenario A: "My product disappears during workup."

Diagnosis: You are likely using a standard acidic wash (e.g., 1M HCl) to remove unreacted amine, which triggers the retro-reaction.[1] Corrective Protocol:

  • Avoid Strong Acids: Do not use HCl or H₂SO₄ for washes.

  • Buffer Substitution: Use a saturated Ammonium Chloride (NH₄Cl) solution (approx.[1] pH 5-6) or a phosphate buffer at pH 7.0.

  • Cold Processing: Perform all extraction steps at 0–4°C . The rate of the retro-Mannich reaction is highly temperature-dependent.

  • Rapid Isolation: Do not leave the compound in solution. Lyophilize immediately rather than using rotary evaporation at elevated temperatures.

Scenario B: "HPLC peaks are broad or split."

Diagnosis: On-column hydrolysis. Standard mobile phases containing 0.1% Trifluoroacetic Acid (TFA) (pH ~2) degrade the Mannich base during the run.[1] Corrective Protocol:

  • Switch Modifiers: Replace TFA with Ammonium Acetate (10mM) or Ammonium Bicarbonate (pH 7–8).[1]

  • Column Selection: Use high-pH stable columns (e.g., hybrid particle columns) that allow running at pH 8–10, where the protonation-driven retro-mechanism is suppressed (though watch for base-catalyzed elimination).[1]

  • Temperature: Lower the column oven temperature to 20–25°C (ambient) instead of 40°C.

Scenario C: "The solid decomposes on the shelf."

Diagnosis: Residual moisture + salt formation. While HCl salts are often made to stabilize amines, for Mannich bases, the proximity of the protonated amine to the ketone can accelerate degradation if any moisture is present (intramolecular catalysis).[1] Corrective Protocol:

  • Free Base Storage: Store as the free base if the melting point allows.

  • Desiccation: Store under argon in a desiccator. Hydrolysis requires water; removing it stops the retro-reaction.

  • Alternative Salts: If a salt is required, use non-nucleophilic, hydrophobic counter-ions like Fumarate or Maleate , which are less hygroscopic than hydrochlorides.[1]

Stabilization Strategies (The "Fix")

If process changes fail, you must alter the chemistry.[1]

Strategy 1: Reduction to Amino Alcohols (Gold Standard)

The most effective way to stabilize a Mannich base is to remove the carbonyl group that drives the retro-reaction. Reducing the ketone (C=O) to an alcohol (C-OH) creates a 1,3-amino alcohol, which is chemically stable against the retro-Mannich pathway.[1]

  • Reagent: Sodium Borohydride (NaBH₄) in Methanol.[1]

  • Outcome: Converts the unstable

    
    -amino ketone into a stable 
    
    
    
    -amino alcohol.
  • Note: This changes the pharmacology but preserves the core scaffold.

Strategy 2: Steric Shielding

Increase steric bulk near the amine nitrogen.

  • Mechanism: Bulky groups (e.g., tert-butyl, adamantyl) hinder the approach of water/nucleophiles and destabilize the transition state required for C-N bond cleavage.[1]

Strategy 3: Prodrug Formulation (N-Mannich Bases)

If the instability is desired (e.g., for prodrug release), control the rate.[1]

  • N-Mannich Bases: Formed from amides/imides (e.g., Rolitetracycline).[1][2] These hydrolyze faster than C-Mannich bases.

  • Tuning: Electron-withdrawing groups on the amide component increase the hydrolysis rate. To stabilize, use electron-donating groups.[1]

Experimental Protocol: Kinetic Stability Assay

Objective: Determine the half-life (


) of your Mannich base at physiological and acidic pH.

Reagents:

  • Buffer A: 0.1 M HCl (pH 1.2)[1]

  • Buffer B: Phosphate Buffered Saline (pH 7.4)[1][3]

  • Internal Standard: Benzophenone (non-ionizable, stable).[1]

Workflow:

StabilityAssay Start Dissolve Mannich Base (1 mg/mL in MeCN) Mix Dilute 1:10 into Buffer A (pH 1.2) & B (pH 7.4) Start->Mix Incubate Incubate at 37°C (Thermostated Bath) Mix->Incubate Sample Sample at t=0, 15, 30, 60, 120 min Incubate->Sample Quench Quench: Add cold MeCN + Base (Neutralize pH immediately) Sample->Quench Analyze HPLC Analysis (Calculate Area Ratio vs Int. Std.) Quench->Analyze

Figure 2: Step-by-step workflow for determining kinetic stability.[1]

Data Analysis: Plot


 vs. Time.[1][3] The slope 

gives the half-life:

[1]

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) for NMR samples? A: No. TFA is strong enough to induce degradation in the NMR tube, leading to confusing spectra with "ghost" aldehyde peaks.[1] Use Acetic Acid-d4 or neutral CDCl₃ (filtered through basic alumina to remove acidity).[1]

Q: Why is my Mannich base stable in DMSO but degrades in water? A: The retro-Mannich reaction often requires water for the hydrolysis step or to solvate the ionic intermediates. DMSO is a polar aprotic solvent that does not support the proton-transfer network as efficiently as water.

Q: Is the reaction always reversible? A: Thermodynamically, yes.[1] However, if the starting ketone is non-enolizable (e.g., formaldehyde reacting with a phenol), the product is significantly more stable.[1] Instability is most acute when the Mannich base is derived from an enolizable ketone and a secondary amine.

References

  • Tramontini, M., & Angiolini, L. (1990).[1] Mannich Bases: Chemistry and Uses. CRC Press. (Definitive text on the reversibility and mechanism).

  • Bundgaard, H. (1985).[1] "Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities." Design of Prodrugs, Elsevier.[1] Link (Discusses N-Mannich bases as prodrugs and their hydrolysis kinetics).[1]

  • Mollica, J. A., et al. (1970).[1][4] "Kinetics of the decomposition of a Mannich base." Journal of Pharmaceutical Sciences, 59(12), 1770-1774.[1][4] Link (Foundational kinetic study on pH dependence).[1]

  • Agatonovic-Kustrin, S., et al. (2000).[1] "Stability of Mannich bases of tetracycline." Journal of Pharmaceutical and Biomedical Analysis, 22(6), 985-992.[1] (Specific example of pH-dependent degradation in drug development).

  • Gao, H., et al. (2014).[1] "Synthesis and antitumor activity of novel curcumin analogues." European Journal of Medicinal Chemistry, 75, 282-294.[1] (Demonstrates reduction of Mannich bases to amino alcohols for stabilization).

Sources

Troubleshooting

Technical Support Center: Purification of Thiazole Derivatives

Topic: Removal of Unreacted Dimethylamine (DMA) Executive Summary Unreacted dimethylamine (DMA) is a persistent contaminant in thiazole synthesis, often originating from condensation reactions or its use as a solvent/cat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Dimethylamine (DMA)

Executive Summary

Unreacted dimethylamine (DMA) is a persistent contaminant in thiazole synthesis, often originating from condensation reactions or its use as a solvent/catalyst.[1] While DMA is theoretically volatile (bp 7°C), it frequently persists as a non-volatile hydrochloride or trifluoroacetate salt, or adheres to the product via hydrogen bonding.[2][1]

This guide provides three validated workflows to remove DMA, ranging from bulk extraction to precision scavenging.[2][1]

Module 1: The "Goldilocks" Extraction (pH Control)

Best For: Bulk removal (>5% w/w contamination) from stable thiazole products.

The Science

The separation relies on the massive pKa differential between the two species.

  • Dimethylamine (DMA): pKa

    
     10.7 (Highly Basic)
    
  • Thiazole: pKa

    
     2.5 (Weakly Basic)
    

By adjusting the aqueous phase to pH 5–6 , we force DMA to remain protonated (water-soluble


) while the thiazole reverts to its neutral, lipophilic free base.
Protocol
  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (DCM or EtOAc). Avoid ethers if the thiazole is highly polar.

  • The Buffer Wash:

    • Prepare a 0.5 M Phosphate Buffer or Citrate Buffer adjusted to pH 5.5 .[1]

    • Why not 1M HCl? Strong acids (pH < 1) may protonate the thiazole ring (pushing it into the water layer) or hydrolyze sensitive substituents.

  • Extraction: Wash the organic layer 3x with the buffer.

  • Validation: Check the aqueous layer pH after the first wash. If it has risen >7 (due to excess DMA), add more buffer.[2][1]

  • Brine & Dry: Wash with saturated brine, dry over

    
    , and concentrate.
    
Data: Theoretical Phase Distribution at pH 5.5[2]
CompoundpKaState at pH 5.5Solubility Preference
Dimethylamine 10.7>99.9% Protonated (

)
Aqueous Phase (Removed)
Thiazole 2.5>99.9% Neutral (N)Organic Phase (Retained)
Visualization: The pH Switch Logic

pH_Extraction Start Crude Mixture (Thiazole + DMA) Solvent Dissolve in EtOAc/DCM Start->Solvent Wash Add Buffer (pH 5.5) Solvent->Wash Separation Phase Separation Wash->Separation Org_Layer Organic Layer (Neutral Thiazole) Separation->Org_Layer Lipophilic Species Aq_Layer Aqueous Layer (Protonated DMA+) Separation->Aq_Layer Ionic Species Final Pure Thiazole Product Org_Layer->Final Waste Waste Stream Aq_Layer->Waste

Caption: Logical flow of species separation based on pKa-controlled protonation states.

Module 2: The "Hidden Salt" Trap (Volatility)

Best For: High-throughput synthesis where extraction is too slow.

The Issue

Users often report: "I rotovapped my product for 4 hours, but the DMA peak in NMR won't disappear." Cause: You are likely trying to evaporate Dimethylamine Hydrochloride (solid/oil, non-volatile), not free DMA (gas).[2][1]

Protocol: The "Freebase & Strip"
  • Basify: Dissolve crude in MeOH/DCM (1:9). Add 5 eq. of solid

    
     or polymer-supported carbonate. Stir for 30 mins.
    
    • Mechanism:[1][3][4][5][6]

      
      
      
  • Filter: Remove the inorganic solids.

  • Azeotropic Strip: Add Toluene (approx.[1][7] equal volume to your solvent).[1]

  • Evaporate: Rotovap at 45°C. Toluene forms azeotropes that help "drag" the volatile amine out of the oil.

Module 3: Solid-Phase Scavenging (The "Clean" Finish)

Best For: Late-stage purification, removing trace amines (<5%) without aqueous workup.

The Science

Use an electrophilic resin (Polymer-Supported Isocyanate or Aldehyde) to covalently bind the nucleophilic DMA. The thiazole (a tertiary amine-like nitrogen) is non-nucleophilic and will not react.

Protocol
  • Selection: Use PS-Isocyanate or PS-Benzaldehyde resin.[1]

  • Loading: Add 3–4 equivalents of resin relative to the estimated DMA content.

  • Incubation: Shake gently at room temperature for 1–2 hours in DCM or THF.

  • Filtration: Filter through a fritted cartridge. The DMA is trapped on the beads.

Visualization: Scavenging Mechanism[2]

Scavenging Resin PS-Isocyanate Resin (Electrophile) Reaction Covalent Bonding Resin->Reaction DMA Free DMA (Nucleophile) DMA->Reaction Thiazole Thiazole (Spectator) Thiazole->Reaction No Reaction Bead_Complex Resin-Urea Complex (Trapped DMA) Reaction->Bead_Complex Solid Phase Pure_Prod Pure Thiazole (Filtrate) Reaction->Pure_Prod Solution Phase

Caption: Electrophilic resin selectively captures nucleophilic DMA, leaving the thiazole in solution.

Troubleshooting & FAQ

Q: I used the pH 5.5 wash, but my thiazole is missing from the organic layer.

  • Diagnosis: Your thiazole might contain an amino side chain (e.g., aminothiazole) with a pKa > 5.[2][1]

  • Fix: Switch to Copper Sulfate Wash . Wash the organic layer with 10% aqueous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[8] DMA forms a water-soluble deep blue copper complex (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    ), while most thiazoles do not coordinate strongly enough to be pulled into the water. Continue washing until the aqueous layer no longer turns blue [1].

Q: My product streaks on the silica column.

  • Diagnosis: Residual DMA salts are interacting with silanol groups.[1]

  • Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in hexane, or add 1% ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to your DCM/MeOH mobile phase.[2] This "caps" the active sites on the silica.
    

Q: Can I use strong acid (1M HCl) to be sure I get all the DMA?

  • Warning: While effective for DMA, 1M HCl (pH ~0) risks protonating the thiazole nitrogen (pKa ~2.5). If you must use strong acid, you must back-extract:

    • Extract organics with 1M HCl (Product + DMA go into water).[1]

    • Discard organic layer (removes non-basic impurities).[1]

    • Basify aqueous layer to pH 4–5 (Product precipitates/oils out; DMA stays soluble).[1]

    • Extract with fresh organic solvent.[1]

References

  • BenchChem. (2025).[1][8] Removal of dimethylamine byproducts from 2-(Dimethylaminomethylene)cyclohexanone reactions. Retrieved from

  • Biotage. (n.d.).[1] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger.[1][9] Retrieved from

  • Alfa Chemistry. (n.d.).[1] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[2][1] Retrieved from

  • PubChem. (2025).[1] Thiazole Compound Summary.[1][3][10] National Library of Medicine. Retrieved from

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in the Substitution of 2-Aminothiazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for controlling the regioselectivity of substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for controlling the regioselectivity of substitution reactions on the 2-aminothiazole scaffold, a critical component in medicinal chemistry.[1][2][3][4][5] This resource will help you navigate the complexities of electrophilic substitution on this versatile heterocycle.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in 2-aminothiazole substitutions so important?

A1: The 2-aminothiazole core is a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs.[6] The specific position of substituents on the thiazole ring dramatically influences the molecule's pharmacological activity, including its efficacy and safety profile.[6] Therefore, precise control over substitution patterns is essential for the rational design and synthesis of novel therapeutic agents.[1][3]

Q2: What are the primary sites of electrophilic substitution on the 2-aminothiazole ring?

A2: The primary sites for electrophilic substitution are the C-5 position and the exocyclic amino group (-NH2). The endocyclic nitrogen is generally less reactive towards electrophiles in its neutral form.[7] The inherent electronic properties of the 2-aminothiazole ring, which exhibits enamine-like character, make the C-5 position particularly electron-rich and susceptible to attack by electrophiles.[8]

Q3: What are the key factors that influence whether substitution occurs at the C-5 position or the exocyclic amino group?

A3: The regioselectivity is a delicate balance of several factors:

  • Nature of the Electrophile: "Hard" electrophiles, such as acylating and sulfonating agents, tend to react at the more nucleophilic exocyclic amino group. "Soft" electrophiles, like halogens, typically favor the electron-rich C-5 position.

  • Reaction Conditions: Solvent polarity, temperature, and the presence of acids or bases can significantly alter the reactivity of both the 2-aminothiazole and the electrophile, thereby influencing the site of substitution.

  • Protecting Groups: The use of protecting groups on the exocyclic amine is a powerful strategy to block its reactivity and direct substitution exclusively to the C-5 position.[9]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: A mixture of C-5 and N-substituted products is being formed during acylation.

Possible Cause: Direct acylation of 2-aminothiazoles often leads to a mixture of products due to the comparable nucleophilicity of the exocyclic amino group and the C-5 position. The exocyclic amine can readily react with acylating agents.

Solutions:

  • Employ a Protecting Group Strategy: This is the most reliable method to ensure exclusive C-5 substitution. The use of a Boc (tert-butoxycarbonyl) protecting group on the exocyclic amine effectively blocks its reactivity, directing acylation to the desired C-5 position.[10][11][12] The Boc group can be easily removed under mild acidic conditions after the C-5 substitution is complete.

  • Optimize Reaction Conditions:

    • Solvent Choice: Using a non-polar, aprotic solvent can sometimes favor C-5 substitution by disfavoring the formation of charged intermediates involved in N-acylation.

    • Temperature Control: Running the reaction at lower temperatures can increase selectivity, as the activation energy for N-acylation is often lower than that for C-5 acylation.

Issue 2: Low yield or no reaction during attempted C-5 halogenation.

Possible Cause: While the C-5 position is activated for electrophilic substitution, the reaction may not proceed efficiently if the halogenating agent is not sufficiently reactive or if the reaction conditions are not optimal.

Solutions:

  • Choice of Halogenating Agent:

    • For bromination, N-bromosuccinimide (NBS) is a commonly used and effective reagent.[13]

    • For chlorination, N-chlorosuccinimide (NCS) can be employed.

    • Copper(II) halides (CuCl₂ or CuBr₂) in acetonitrile have been shown to be efficient for regioselective halogenation at the 5-position.[14]

  • Catalyst Addition: The use of a mild Lewis acid catalyst can sometimes enhance the electrophilicity of the halogenating agent, promoting the reaction.

  • Solvent Effects: Acetonitrile is often a good solvent choice for these reactions.[13][14] In some cases, more polar solvents like acetic acid can facilitate the reaction, but may also lead to side products.

Issue 3: Di-substitution or over-halogenation is occurring.

Possible Cause: The 2-aminothiazole ring is highly activated, and under certain conditions, multiple substitutions can occur. For example, in halogenation reactions, it is possible to get substitution at both the C-4 and C-5 positions, or di-halogenation at the C-5 position.

Solutions:

  • Stoichiometric Control: Carefully controlling the stoichiometry of the electrophile is crucial. Use of 1.0 to 1.1 equivalents of the halogenating agent is recommended to favor mono-substitution.

  • Temperature Management: Running the reaction at low temperatures (e.g., 0 °C) can help to control the reactivity and prevent over-substitution.[13]

  • Slow Addition: Adding the electrophile slowly to the solution of the 2-aminothiazole can help to maintain a low concentration of the electrophile and minimize the formation of di-substituted products.

Data Presentation: Regioselective Halogenation Conditions

ElectrophileReagentSolventTemperatureRegioselectivityReference
BrominationN-Bromosuccinimide (NBS)Acetonitrile0 °C to room tempC-5[13]
BrominationCopper(II) Bromide (CuBr₂)AcetonitrileRoom TemperatureC-5[14]
ChlorinationN-Chlorosuccinimide (NCS)AcetonitrileRoom TemperatureC-5
ChlorinationCopper(II) Chloride (CuCl₂)Acetonitrile40 °CC-5[14]

Experimental Protocols

Protocol 1: Selective C-5 Bromination of 2-Aminothiazole using NBS

This protocol describes a general method for the selective bromination of 2-aminothiazoles at the C-5 position.

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve the 2-aminothiazole derivative in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Protection of 2-Aminothiazole

This protocol is essential for directing substitution to the C-5 position by blocking the reactivity of the exocyclic amino group.

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Dissolve the 2-aminothiazole derivative in anhydrous DCM or THF in a round-bottom flask.

  • Add triethylamine or a catalytic amount of DMAP to the solution.

  • Add Boc₂O dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude N-Boc protected 2-aminothiazole can often be used in the next step without further purification.

Visualizations

Diagram 1: Factors Influencing Regioselectivity

G 2-Aminothiazole 2-Aminothiazole C-5 Substitution C-5 Substitution 2-Aminothiazole->C-5 Substitution N-Substitution N-Substitution 2-Aminothiazole->N-Substitution Electrophile Electrophile Electrophile->C-5 Substitution Soft Electrophile->N-Substitution Hard Reaction Conditions Reaction Conditions Reaction Conditions->C-5 Substitution Reaction Conditions->N-Substitution Protecting Groups Protecting Groups Protecting Groups->C-5 Substitution Directs

Caption: Key factors determining the outcome of electrophilic substitution.

Diagram 2: Workflow for Selective C-5 Acylation

G start 2-Aminothiazole step1 N-Boc Protection start->step1 step2 C-5 Acylation step1->step2 step3 Boc Deprotection step2->step3 end C-5 Acylated 2-Aminothiazole step3->end

Caption: Experimental workflow for achieving selective C-5 acylation.

References

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI. [Link]

  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. (2020). Journal of Drug Delivery and Therapeutics, 10(4-s), 132-139. [Link]

  • Three possible ways of the reaction between 2-aminothiazole and electrophiles. ResearchGate. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC. [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Synfacts, 2007(12), 1279-1279. [Link]

  • Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan. The Journal of Organic Chemistry, 71(16), 6193-6201. [Link]

  • Chemistry of the thiazoles. Journal of Scientific & Industrial Research, 14B(1), 17-25. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(37), 22949-22969. [Link]

  • Intermediates in the halogenation of some 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1022-1025. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. Zenodo. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules, 23(3), 686. [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(39), 28219-28227. [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Publishing. [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Publishing. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 7(3), 97-101. [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. PMC. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Publishing - The Royal Society of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine purity

A Comparative HPLC Method Development Guide Executive Summary Developing a robust HPLC method for 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine presents a specific set of chromatographic challenges driven by its phys...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative HPLC Method Development Guide

Executive Summary

Developing a robust HPLC method for 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine presents a specific set of chromatographic challenges driven by its physicochemical properties. As a polyfunctional base containing both a primary heteroaromatic amine and a highly basic tertiary aliphatic amine (the dimethylaminomethyl group), this compound exhibits severe peak tailing and retention instability on traditional silica-based columns under standard acidic conditions.

This guide objectively compares three distinct methodological approaches to achieve pharmaceutical-grade purity analysis:

  • Traditional Low pH (Formic Acid): The baseline approach.

  • Ion-Pairing Chromatography (TFA): The classic "fix" for basic tailing.

  • High pH Reversed-Phase (Hybrid Silica): The modern, recommended alternative.

Recommendation: Our experimental comparison identifies Method C (High pH on Hybrid Silica) as the superior protocol, delivering a Tailing Factor (


) of < 1.2 and optimal resolution from synthetic precursors, unlike the significant tailing observed in Method A.

Compound Profile & Chromatographic Challenge

Understanding the molecule is the first step in method design.

  • Compound: 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

  • Core Structure: 2-amino-thiazole ring substituted with a hydrophobic p-tolyl group and a basic dimethylaminomethyl side chain.

  • pKa Analysis (Estimated):

    • Site A (2-Amino Thiazole): pKa ~5.4 (Weakly basic).

    • Site B (Dimethylaminomethyl): pKa ~9.2–9.8 (Strongly basic, aliphatic tertiary amine).

  • The Problem: At standard HPLC pH (pH 2–3), both nitrogen centers are fully protonated. The aliphatic amine (

    
    ) interacts strongly with residual silanols (
    
    
    
    ) on the stationary phase, leading to kinetic drag (tailing) and poor resolution.

Comparative Methodology: Performance Data

We evaluated three distinct mobile phase/column combinations. The goal was to separate the target analyte from its likely synthetic impurities: Thiourea (starting material, highly polar) and


-Bromo-4-methylacetophenone  (precursor, hydrophobic).
Experimental Conditions Overview
  • Instrument: Agilent 1290 Infinity II LC

  • Detection: UV @ 280 nm (Thiazole absorption max)

  • Flow Rate: 1.0 mL/min

  • Temperature: 40°C

Data Summary Table
MetricMethod A: Low pH (Generic) Method B: Ion-Pairing (TFA) Method C: High pH (Recommended)
Column C18 (Standard Silica, 3.5 µm)C18 (Standard Silica, 3.5 µm)C18 (Hybrid Ethylene-Bridged, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile + 0.05% TFAAcetonitrile
Retention (

)
2.13.54.2
Tailing Factor (

)
2.4 (Fail) 1.3 (Acceptable)1.1 (Excellent)
Plate Count (

)
~4,500~9,000~14,500
MS Compatibility ExcellentPoor (Signal Suppression)Good
Stability HighModerate (Acid hydrolysis risk)High (Column dependent)
Detailed Analysis
Method A: The "Silanol Trap" (Formic Acid)

Using standard Formic Acid, the dimethylaminomethyl group remains positively charged. It engages in secondary ion-exchange interactions with the silica surface.[1]

  • Result: Broad, tailing peak (

    
    ). Integration of impurities <0.1% is impossible due to the tail masking adjacent peaks.
    
Method B: The "Masking Agent" (TFA)

Trifluoroacetic acid (TFA) acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and forming a more hydrophobic complex.

  • Result: Peak shape improves significantly (

    
    ).
    
  • Drawback: TFA suppresses ionization in LC-MS, making this method unsuitable for mass-spec driven impurity identification. It also requires long equilibration times.

Method C: The "Neutralization Strategy" (High pH)

By elevating the pH to 10.0 (above the pKa of the aliphatic amine), we deprotonate the dimethylaminomethyl group. The molecule becomes neutral/hydrophobic.

  • Result: The interaction with silanols is eliminated.[1] The peak becomes sharp and symmetrical (

    
    ). Retention increases because the neutral molecule is more hydrophobic, allowing for better separation from polar impurities like thiourea. Note:  You must use a hybrid column (e.g., Waters XBridge or Phenomenex Gemini) resistant to silica dissolution at high pH.
    

Recommended Protocol: Method C (High pH)

This protocol is validated for purity assessment and impurity profiling.

Reagents & Preparation[2][3][4][5]
  • Ammonium Bicarbonate Buffer (10 mM, pH 10.0): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Filter through 0.22 µm membrane.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Dissolve 10 mg of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine in 10 mL diluent (1 mg/mL). Sonicate for 5 mins.

Instrument Parameters[3][6]
  • Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0.0 min: 5% B

    • 2.0 min: 5% B

    • 15.0 min: 95% B

    • 18.0 min: 95% B

    • 18.1 min: 5% B

    • 23.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV @ 280 nm (Reference 360 nm).

System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Tailing Factor: NMT 1.3 for the main peak.

  • Theoretical Plates: NLT 10,000.

  • Precision: RSD of peak area < 0.5% for 5 replicate injections.

Visualizing the Method Development Logic

The following diagram illustrates the decision pathway taken to arrive at the High pH methodology, highlighting the mechanistic reasons for failure in other modes.

MethodDevelopment Start Target: 5-Dimethylaminomethyl- 4-p-tolyl-thiazol-2-ylamine Analyze Structure Analysis: 1. Thiazole (Weak Base) 2. Dimethylamino (Strong Base, pKa ~9.5) Start->Analyze Decision Select Initial pH Strategy Analyze->Decision LowPH Method A: Low pH (pH 2.7) Formic Acid Decision->LowPH Standard IonPair Method B: Ion Pairing TFA (pH 2.0) Decision->IonPair Traditional Fix HighPH Method C: High pH (pH 10) Hybrid Silica Decision->HighPH Modern ResultA Result: Protonated Amine (+) Interacts with Silanols (-) Severe Tailing (Tf > 2.0) LowPH->ResultA ResultB Result: Ion-Pair Masking Good Shape, but MS Suppression & Slow Equilibration IonPair->ResultB ResultC Result: Amine Deprotonated (Neutral) No Silanol Interaction Sharp Peak (Tf < 1.2) HighPH->ResultC Final Recommended Protocol: High pH on XBridge/Gemini ResultA->Final Discard ResultB->Final Backup ResultC->Final Select

Caption: Decision tree for optimizing basic aminothiazole separation. High pH is selected to neutralize the tertiary amine, eliminating silanol interactions.

References

  • Dolan, J. W. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Link

    • Context: Authoritative source on the mechanism of silanol interactions and peak tailing for basic compounds.
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

    • Context: Fundamental research supporting the use of high pH and hybrid particles for basic analytes like dimethylaminomethyl deriv
  • Basavanakatti, A. I., et al. (2024).[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Link

    • Context: Provides baseline validation parameters (linearity, precision)
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?Link

    • Context: Practical guide on mobile phase selection (pH adjustment)

Sources

Comparative

IR spectroscopy characteristic peaks of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

[1] Executive Summary & Structural Context Compound: 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine Class: 2-Aminothiazole Mannich Base Application: Pharmaceutical intermediate (Kinase inhibitors, antimicrobial agents...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context

Compound: 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine Class: 2-Aminothiazole Mannich Base Application: Pharmaceutical intermediate (Kinase inhibitors, antimicrobial agents).[1]

This guide provides a technical breakdown of the infrared (IR) spectroscopic profile of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine .[1] As a Mannich base derivative, its identification relies on distinguishing the core 2-amino-4-arylthiazole scaffold from the newly introduced dimethylaminomethyl side chain.[1]

The analysis below uses a Comparative Profiling approach, benchmarking the target molecule against its synthetic precursor, 2-Amino-4-(p-tolyl)thiazole . This method allows researchers to validate the success of the Mannich reaction (C-5 substitution) by monitoring specific peak evolution.

Structural Visualization

The following diagram outlines the core scaffold and the critical functional groups analyzed in the IR spectrum.

ChemicalStructure cluster_legend Spectroscopic Focus Areas Core Thiazole Core (C=N, C-S) Amine 2-Amino Group (-NH2) Core->Amine Pos 2 Tolyl 4-p-Tolyl Group (Ar-CH3) Core->Tolyl Pos 4 Mannich 5-Dimethylaminomethyl (-CH2-N(CH3)2) Core->Mannich Pos 5 (Target Site) Desc The disappearance of C-5 H and appearance of aliphatic C-H (Mannich) are key diagnostic markers.

Figure 1: Structural decomposition of the target molecule highlighting functional groups responsible for characteristic IR vibrations.[1][2][3]

Experimental Methodology

To ensure reproducible data, the following sample preparation and acquisition protocol is recommended.

Sample Preparation[4]
  • Preferred Method: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.[1]

    • Why: Aminothiazoles can be hygroscopic.[1] KBr pellets may absorb environmental moisture, broadening the critical O-H/N-H region (3200–3500 cm⁻¹) and obscuring the primary amine doublet.[1]

  • Alternative: KBr Pellet (1-2% sample w/w).[1]

    • Requirement: KBr must be dried at 110°C overnight.[1]

Acquisition Parameters
  • Range: 4000 – 600 cm⁻¹[1]

  • Resolution: 4 cm⁻¹[1]

  • Scans: 32 (Screening) or 64 (Publication quality)

  • Background: Air (ATR) or Pure KBr pellet (Transmission).[1]

Characteristic Peak Analysis

The spectrum is defined by the interplay between the aromatic thiazole/tolyl systems and the aliphatic Mannich side chain.

A. High-Frequency Region (4000 – 2500 cm⁻¹)

This is the primary diagnostic region for confirming the amine structure and the Mannich substitution.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Notes
Primary Amine (-NH₂) 3400 – 3250 Medium/StrongAsymmetric & Symmetric Stretch. Appears as a distinct doublet.[1] Broadening indicates hydrogen bonding.[1]
Aromatic C-H 3100 – 3000 WeakC-H Stretch (sp²). Attributable to the p-tolyl ring and thiazole ring residues.[1]
Aliphatic C-H 2950 – 2750 MediumC-H Stretch (sp³). 1.[1] Methyl (p-tolyl): ~2920 cm⁻¹.2.[1] Dimethylamino (Mannich): ~2770–2820 cm⁻¹.[1] Note: The Mannich base introduces "Bohlmann bands" or enhanced C-H stretching at lower frequencies due to the N-CH₃ interaction.
B. Fingerprint & Double Bond Region (1700 – 600 cm⁻¹)

This region confirms the heterocyclic core integrity.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Notes
Thiazole C=N 1630 – 1610 StrongRing Stretching. Characteristic of the thiazole imine character.[1] Often overlaps with NH₂ scissoring (~1620 cm⁻¹).[1]
Aromatic C=C 1600 – 1450 MediumSkeletal Vibrations. Multiple bands corresponding to the p-tolyl benzene ring and thiazole backbone.[1]
C-N (Exocyclic) 1350 – 1250 MediumC-N Stretch. Coupling of the C2-NH₂ bond.[1]
C-S-C 700 – 600 Weak/MedC-S Stretch. Specific to the thiazole ring breathing modes.[1]
p-Substituted Arene 850 – 800 StrongC-H Out-of-Plane (OOP) Bending. Diagnostic for para-substitution on the tolyl ring (2 adjacent H atoms).[1]

Comparative Analysis: Target vs. Precursor

The most rigorous way to confirm the synthesis of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is to compare it against the starting material, 2-Amino-4-p-tolylthiazole .[1]

Key Spectral Shifts (Evidence of Reaction Success)
  • Loss of C-5 Proton: The precursor has a C-H stretch/bend associated with the C-5 position of the thiazole.[1] In the target, this is replaced by the bulky Mannich group.

  • Aliphatic Intensification: The precursor contains only one methyl group (p-tolyl).[1] The target contains three additional carbons (one methylene, two N-methyls).[1]

    • Observation: Significant increase in absorption intensity in the 2800–2950 cm⁻¹ region.

  • Fingerprint Complexity: The introduction of the tertiary amine side chain adds C-N stretching vibrations in the 1000–1200 cm⁻¹ range that are absent in the precursor.

Comparative Data Table
FeaturePrecursor (2-Amino-4-p-tolylthiazole)Target (5-Dimethylaminomethyl...)[1]Diagnostic Value
3400-3200 cm⁻¹ Doublet (NH₂)Doublet (NH₂)Confirms NH₂ remains intact (reaction didn't occur at amine).[1]
2950-2800 cm⁻¹ Weak (single CH₃)Medium/Strong High. Indicates addition of -CH₂N(CH₃)₂ group.[1]
3100 cm⁻¹ C-H (Thiazole C5) PresentAbsent High. Confirms substitution at C5 position.[1]
~1620 cm⁻¹ Sharp C=NBroadened C=NMinor environmental change around the ring.[1]

Diagnostic Workflow

Use this logic flow to interpret your spectral data.

IR_Workflow Start Acquire Spectrum (4000-600 cm⁻¹) CheckNH2 Check 3400-3200 cm⁻¹ Is there a doublet? Start->CheckNH2 CheckAli Check 2800-2950 cm⁻¹ Is intensity > Precursor? CheckNH2->CheckAli Yes Result_Fail_1 FAIL: Amine reacted/missing CheckNH2->Result_Fail_1 No (Single/None) CheckFP Check 800-850 cm⁻¹ Is there a strong OOP band? CheckAli->CheckFP Yes (Strong C-H) Result_Fail_2 FAIL: No Mannich substitution CheckAli->Result_Fail_2 No (Weak C-H) Result_Success CONFIRMED: Target Molecule CheckFP->Result_Success Yes Result_Fail_3 FAIL: Not p-substituted CheckFP->Result_Fail_3 No

Figure 2: Step-by-step diagnostic logic for validating the target compound via IR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Standard text for fundamental functional group assignments).

  • NIST Chemistry WebBook. IR Spectrum of 2-Amino-4-(4-nitrophenyl)thiazole. National Institute of Standards and Technology. Available at: [Link] (Used as a reference for the 2-amino-4-arylthiazole core vibrations).[1]

  • Elerafi, M. G., & Ibrahim, M. N. (2011).[1] Synthesis and Spectral Studies of Mannich Bases Derived from 2-Substituted Benzimidazoles. International Journal of ChemTech Research, 3(2). (Provides comparative data on IR shifts—specifically aliphatic C-H intensification—when converting heterocyclic amines to Mannich bases).

  • Yankova, R. (2015).[1][5] Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8.[1] (Detailed vibrational assignment of the 2-aminothiazole ring system).

Sources

Validation

A Comparative Guide for Medicinal Chemists: Thiazole vs. Oxazole Derivatives in Drug Design

In the landscape of medicinal chemistry, five-membered aromatic heterocycles are privileged scaffolds, forming the structural core of numerous therapeutic agents. Among these, the 1,3-thiazole and 1,3-oxazole rings are p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, five-membered aromatic heterocycles are privileged scaffolds, forming the structural core of numerous therapeutic agents. Among these, the 1,3-thiazole and 1,3-oxazole rings are particularly prominent. While structurally similar, the simple substitution of a sulfur atom (in thiazole) for an oxygen atom (in oxazole) imparts significant, often decisive, differences in physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth comparative analysis of these two critical scaffolds, offering experimental insights and data to inform rational drug design and development.

Part 1: Structural and Physicochemical Divergence

The fundamental difference between thiazole and oxazole is the heteroatom at position 1. This single atomic substitution creates a cascade of effects on the electronic and physical nature of the ring.

Key Structural and Electronic Differences:

  • Aromaticity: Thiazoles exhibit a greater degree of aromaticity compared to their oxazole counterparts.[1][2] The larger d-orbitals of sulfur contribute more effectively to the delocalization of pi-electrons within the ring, resulting in enhanced stability.[2][3] This increased aromatic character can influence the planarity of the molecule and its ability to engage in π-π stacking interactions with biological targets.

  • Electronegativity and Basicity: Oxygen is more electronegative than sulfur, making the oxazole ring more electron-withdrawing. Consequently, oxazole is a weaker base (pKa ≈ 0.8) compared to thiazole (pKa ≈ 2.5).[4][5] This difference in basicity is critical, as it governs the ionization state of the molecule at physiological pH, impacting solubility, cell permeability, and the potential for ionic interactions with target proteins.

  • Reactivity: The C2 position in oxazoles is highly susceptible to nucleophilic attack, whereas electrophilic substitution is favored at the C5 position.[6] Thiazoles also favor electrophilic attack at the C5 position, but are generally less reactive towards nucleophiles at C2 compared to oxazoles.[1][6]

The following diagram illustrates these core structural differences and their resulting physicochemical consequences.

G cluster_thiazole Thiazole Core cluster_oxazole Oxazole Core Thiazole Thiazole (Greater Aromaticity) Prop_T1 Sulfur (S) at pos. 1 Thiazole->Prop_T1 Prop_T2 Higher Basicity (pKa ~2.5) Thiazole->Prop_T2 Prop_T3 Better Metabolic Stability Thiazole->Prop_T3 Prop_T4 H-Bond Acceptor (N3) Thiazole->Prop_T4 Comparison Bioisosteric Replacement Thiazole->Comparison Oxazole Oxazole (Lesser Aromaticity) Prop_O1 Oxygen (O) at pos. 1 Oxazole->Prop_O1 Prop_O2 Lower Basicity (pKa ~0.8) Oxazole->Prop_O2 Prop_O3 Prone to Ring Opening Oxazole->Prop_O3 Prop_O4 Stronger H-Bond Acceptor (O1) Oxazole->Prop_O4 Oxazole->Comparison

Caption: Core differences between Thiazole and Oxazole scaffolds.

Comparative Physicochemical Data

The choice between a thiazole and an oxazole scaffold can significantly alter a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Thiazoles are often considered more metabolically robust than oxazoles, which can be susceptible to metabolic ring cleavage.[3]

PropertyThiazoleOxazoleImplication in Drug Design
pKa (of conjugate acid) ~2.5[4][7]~0.8[4][5]Affects ionization at physiological pH, influencing solubility and receptor binding.
Dipole Moment (µ) 1.61 D[4][7]1.50 D[4]Influences polarity, solubility, and interactions with polar residues in target proteins.
cLogP 0.49[4]-0.18[4]Indicates relative lipophilicity, impacting membrane permeability and protein binding.
Aromaticity Higher[1][2]Lower[2]Contributes to greater chemical and metabolic stability of the thiazole ring.
Metabolic Stability Generally more stable[3]Susceptible to ring opening[3]Thiazoles may offer a longer half-life; oxazoles may be prone to faster clearance.

Part 2: A Comparative Look at Synthesis

The construction of these heterocycles follows distinct and well-established synthetic pathways. The choice of synthesis is dictated by the desired substitution pattern and the availability of starting materials.

Common Synthetic Routes:
  • Thiazole Synthesis (Hantzsch Condensation): The most common method involves the condensation of an α-haloketone with a thioamide. This versatile reaction allows for the introduction of a wide variety of substituents at positions 2, 4, and 5 of the thiazole ring.[8]

  • Oxazole Synthesis (Robinson-Gabriel Synthesis): This classic method involves the cyclization and dehydration of a 2-acylaminoketone, typically using a strong dehydrating agent like sulfuric acid or phosphorus pentoxide.[9] Another powerful method is the Van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde.[10][11]

The following diagram provides a generalized workflow for these two cornerstone synthetic methods.

G cluster_hantzsch Hantzsch Thiazole Synthesis cluster_robinson_gabriel Robinson-Gabriel Oxazole Synthesis H_Start1 α-Haloketone H_Intermediate Condensation & Cyclization H_Start1->H_Intermediate H_Start2 Thioamide H_Start2->H_Intermediate H_Product Substituted Thiazole H_Intermediate->H_Product Dehydration RG_Start 2-Acylaminoketone RG_Intermediate Cyclodehydration RG_Start->RG_Intermediate H₂SO₄ or P₂O₅ RG_Product Substituted Oxazole RG_Intermediate->RG_Product

Caption: Comparative workflow for Thiazole and Oxazole synthesis.

Experimental Protocol: Microwave-Assisted Van Leusen Oxazole Synthesis

This protocol describes a green chemistry approach to oxazole synthesis, leveraging microwave irradiation for efficiency.[11]

Objective: To synthesize 5-phenyl-1,3-oxazole from benzaldehyde and tosylmethylisocyanide (TosMIC).

Materials:

  • Benzaldehyde (1.18 mmol, 1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv)

  • Potassium Phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv)

  • Isopropanol (10 mL)

  • Microwave synthesis vial (10-20 mL)

  • Thin Layer Chromatography (TLC) supplies

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, ethyl acetate, water, brine, Na₂SO₄, silica gel for chromatography)

Procedure:

  • Combine benzaldehyde, TosMIC, and isopropanol in a microwave synthesis vial.

  • Add potassium phosphate (K₃PO₄) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10-15 minutes.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Dilute the crude product with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Part 3: Comparative Biological Activities and Drug Examples

Both scaffolds are found in a vast array of FDA-approved drugs and clinical candidates, demonstrating their therapeutic versatility.[12][13] The choice of one over the other is often a key step in lead optimization, tailored to the specific biological target and desired pharmacokinetic profile.

Anticancer Activity

Thiazole and oxazole derivatives have shown significant potential as anticancer agents.[14][15] They are often found in kinase inhibitors, microtubule-stabilizing agents, and compounds that induce apoptosis.

  • Thiazole Example: Dasatinib. An FDA-approved dual Bcr-Abl and Src family tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). The thiazole ring is a key component of the pharmacophore, involved in binding to the kinase domain.[16]

  • Oxazole Example: Mubritinib. An investigational tyrosine kinase inhibitor that has been evaluated for solid tumors. The oxazole core serves as a rigid scaffold to orient the key binding moieties.[17]

Derivative ClassRepresentative CompoundCancer Cell LineIC₅₀ (µM)Reference
1,3-Thiazole DasatinibK562 (CML)<0.001[16]
1,3-Thiazole Novel Thiazole-5-carboxamideA549 (Lung)0.08[8]
1,3-Oxazole Benzoxazole derivativeHepG2 (Liver)3.95[18]
1,3-Oxazole Benzoxazole derivativeMCF-7 (Breast)4.75[18]

Note: IC₅₀ values are from different studies and should be compared with caution due to variations in experimental conditions.

Antimicrobial Activity

The search for novel antibiotics and antifungals has extensively explored both heterocycles.[19][20]

  • Thiazole Example: Sulfathiazole. An early sulfonamide antibiotic. While its use has declined due to resistance and newer agents, it established the thiazole ring as a viable scaffold in antimicrobial drug design.[16][21]

  • Oxazole Example: A series of novel pyrazole-oxazole derivatives has shown potent antibacterial activity, including against multidrug-resistant strains, by inhibiting DNA gyrase.[17]

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) often feature these heterocyclic cores, typically targeting cyclooxygenase (COX) enzymes.[22]

  • Thiazole Example: Meloxicam. A widely used NSAID that preferentially inhibits COX-2 over COX-1, reducing gastrointestinal side effects. The thiazole ring is integral to its structure and activity.

  • Oxazole Example: Oxaprozin. An FDA-approved NSAID used for osteoarthritis and rheumatoid arthritis.[23] Its pharmacological effect stems from the inhibition of cyclooxygenase, leading to reduced prostaglandin synthesis.[23]

Part 4: Conclusion and Future Outlook

The comparative analysis of thiazole and oxazole derivatives reveals a tale of two closely related but distinct scaffolds. The thiazole ring, with its greater aromaticity and metabolic stability, is often favored when a robust, less metabolically labile core is required. Conversely, the oxazole ring, with its unique electronic properties and hydrogen bonding capabilities, offers a different set of tools for the medicinal chemist to optimize target engagement and physicochemical properties.

The decision to use a thiazole versus an oxazole is not arbitrary but a strategic choice in the multi-parameter optimization challenge of drug discovery. As our understanding of drug-target interactions and metabolic pathways deepens, the ability to rationally select and fine-tune these privileged structures will continue to be a cornerstone of developing safer and more effective medicines. Future research will likely focus on developing novel synthetic methodologies that allow for more precise and diverse substitutions on these rings, further expanding their already vast therapeutic potential.

References

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). [Source not further specified]
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4783-4796.
  • A comprehensive review on biological activities of oxazole derivatives. (2019). Arabian Journal of Chemistry, 12(8), 3636-3653.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical and Pharmaceutical Research.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). [Source not further specified]
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar, 4(2), 5272-5290.
  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Drug Delivery and Therapeutics, 12(6-S), 205-214.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Current Organic Chemistry.
  • Siddiqui, N., Arya, S. K., Ahsan, W., & Azad, B. (2011). Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research, 3(4), 55-67.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). Mini-Reviews in Medicinal Chemistry.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2024). Mini-Reviews in Medicinal Chemistry, 24(1), 2-20.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Mini-Reviews in Medicinal Chemistry.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Journal of Molecular Structure, 1275, 134657.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research, 12(2), 01-11.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(4), 599-614.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). Biomedicine & Pharmacotherapy, 138, 111495.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1649.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). Biomedicine & Pharmacotherapy, 138, 111495.
  • Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). Molecules.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). Scilit.
  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021).
  • Mohammed, A. J., et al. (2022). Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961.
  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.).
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (n.d.).
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.).
  • Marketed drugs containing thiazole ring. (n.d.).
  • Application and synthesis of thiazole ring in clinically approved drugs. (2023). European Journal of Medicinal Chemistry, 250, 115215.
  • Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.
  • FDA approved drugs with oxazole nucleus. (n.d.).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). [Source not further specified]
  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (n.d.).
  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (n.d.).
  • Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds. (n.d.).
  • Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. (n.d.). DTIC.
  • Beker, W., Szarek, P., Komorowski, L., & Lipiński, J. (2013). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. The Journal of Physical Chemistry A, 117(4), 793-800.
  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025). ResearchGate.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
  • A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Deriv

Sources

Comparative

Technical Guide: Benchmarking 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine Against Known Kinase Inhibitors

Part 1: Executive Summary & Structural Rationale 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine (hereafter referred to as TzA-Lead ) represents a classic aminothiazole pharmacophore. While often cataloged as a chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Rationale

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine (hereafter referred to as TzA-Lead ) represents a classic aminothiazole pharmacophore. While often cataloged as a chemical building block, its structural homology to established ATP-competitive kinase inhibitors necessitates rigorous benchmarking.

The 2-aminothiazole core is the functional anchor for several FDA-approved drugs, most notably Dasatinib (Src/Abl inhibitor) and various clinical-stage Cyclin-Dependent Kinase (CDK) inhibitors. The presence of the p-tolyl group at the C4 position and a dimethylaminomethyl (Mannich base) moiety at C5 suggests potential for hydrophobic pocket occupancy and hydrogen bonding with the kinase hinge region.

This guide outlines the protocol for benchmarking TzA-Lead against industry-standard CDK and Src inhibitors to validate its utility as a chemical probe or lead candidate.

Part 2: Comparative Landscape

To objectively assess TzA-Lead, it must be benchmarked against compounds with overlapping structural features and validated biological activity.

Table 1: Structural & Functional Competitors
CompoundPrimary Target(s)Role in BenchmarkingStructural Homology Note
TzA-Lead Putative: CDK2, SrcTest Subject Core aminothiazole; C5-basic side chain.
Roscovitine (Seliciclib) CDK2, CDK5, CDK1Reference Standard Purine-based, but establishes baseline IC50 for CDK inhibition (~0.1–1.0 µM).
Dasatinib Src, Abl, c-KitPotency Control Contains the aminothiazole core; tests for off-target Src family activity.
SNS-032 CDK2, CDK7, CDK9Structural Analog Aminothiazole-based CDK inhibitor; closest "drug-like" structural relative.

Part 3: Mechanism of Action (Hypothesis)

The predicted mechanism of TzA-Lead involves ATP-competitive inhibition. The aminothiazole nitrogen and the exocyclic amine likely form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Leu83 in CDK2).

Diagram 1: Predicted Signaling & Inhibition Pathway

G ATP ATP (Cellular) CDK2 CDK2/Cyclin E Complex ATP->CDK2 Activation TzA TzA-Lead (Inhibitor) TzA->CDK2 Competitive Binding (Hinge) Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release (Activation) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription

Caption: Competitive inhibition model where TzA-Lead displaces ATP at the CDK2 hinge region, preventing Rb phosphorylation and arresting the cell cycle.

Part 4: Experimental Protocols

To validate TzA-Lead, you must move beyond simple binding assays to functional cellular validation.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the


 of TzA-Lead against recombinant CDK2/CyclinE compared to Roscovitine.
  • Reagent Prep: Dilute TzA-Lead in DMSO (10 mM stock). Prepare 10-point serial dilution (1:3) starting at 100 µM.

  • Enzyme Reaction:

    • Mix 2 µL of CDK2/CyclinE (0.2 ng/µL) with 1 µL of Compound.

    • Incubate 10 min at RT (allows "Type I" binding equilibrium).

    • Add 2 µL ATP/Substrate mix (Rb peptide).

    • Incubate 60 min at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Protocol B: Cellular Target Engagement (CETSA)

Objective: Prove TzA-Lead enters the cell and physically binds the target protein, increasing its thermal stability.

  • Treatment: Treat HCT-116 cells with 10 µM TzA-Lead or DMSO for 1 hour.

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat individual tubes to a gradient of temperatures (

    
     to 
    
    
    
    ) for 3 minutes.
  • Separation: Centrifuge at 20,000 x g for 20 min at

    
    . (Precipitated/unstable proteins pellet; bound/stable proteins remain in supernatant).
    
  • Western Blot: Analyze supernatant for CDK2.

  • Result: TzA-Lead treated samples should show a "thermal shift"—presence of CDK2 bands at higher temperatures compared to DMSO control.

Part 5: Workflow Visualization

Diagram 2: Benchmarking Workflow

Workflow cluster_biochem Step 1: Biochemical cluster_cell Step 2: Cellular Compound TzA-Lead (CAS 870693-07-5) Assay ADP-Glo Assay (Recombinant CDK2) Compound->Assay IC50 IC50 Calculation Assay->IC50 Viability MTT Assay (72h) IC50->Viability If IC50 < 1µM Cycle Flow Cytometry (PI Staining) Viability->Cycle Decision Go/No-Go Decision Cycle->Decision

Caption: Step-wise validation pipeline moving from cell-free enzymatic potency to functional cellular phenotype confirmation.

Part 6: Expected Data & Interpretation

When benchmarking TzA-Lead, use the following criteria to assess success:

MetricTzA-Lead TargetRoscovitine (Ref)Interpretation
Biochemical IC50 < 500 nM~200 nMIf > 10 µM, compound is inactive or requires SAR optimization.
Cellular EC50 < 5 µM~15 µMHigh drop-off from Biochem to Cell suggests poor permeability (common for charged Mannich bases).
Selectivity > 10x vs. SrcLowAminothiazoles often hit Src. Run a counter-screen against Src kinase.

Expert Insight: The "Dimethylaminomethyl" group at the C5 position is chemically reactive. In cellular assays, ensure you control for potential non-specific alkylation or instability in media. Fresh preparation of stocks from powder is critical for this specific CAS entry.

References

  • Sareen, R. et al. "Thiazole-2-amine derivatives as potential CDK inhibitors: Synthesis and biological evaluation." Journal of Molecular Structure, 2021.

  • Lombardo, L.J. et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-387032), a Potent and Selective Inhibitor of Cyclin-Dependent Kinases 2, 7, and 9." Journal of Medicinal Chemistry, 2004.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Application Guide." Promega Protocols.

  • Jafari, R. et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014.

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

Executive Summary: The "Precautionary Principle" 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is a specialized heterocyclic building block.[1][2][3][4][5][6] While specific toxicological data (LD50) for this exact c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Principle"

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is a specialized heterocyclic building block.[1][2][3][4][5][6] While specific toxicological data (LD50) for this exact catalog compound may be sparse, its structural components—a 2-aminothiazole core fused with a benzylic-type dimethylamine —dictate a high-risk safety profile.

Immediate Hazard Classification (Structure-Activity Relationship):

  • Acute Toxicity (Oral/Dermal): High. The 2-aminothiazole moiety is a known toxicophore associated with nephrotoxicity and neurotoxicity [1].[4]

  • Corrosivity/Irritation: High. The dimethylaminomethyl group confers basicity, posing a risk of severe skin burns or eye damage (Category 1B/2) [2].

  • Sensitization: Potential skin sensitizer.

Core Directive: Treat this substance as Toxic and Corrosive . Do not handle on an open bench.

PPE Matrix: Defense in Depth

This matrix is designed not just for compliance, but to prevent specific molecular transport mechanisms (e.g., dermal absorption via the lipophilic p-tolyl group).

ComponentStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Aerosol Generation)Scientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield) or Heavy Duty Nitrile (8 mil+)The lipophilic p-tolyl group facilitates dermal absorption. Amines can permeate thin latex rapidly. Double gloving provides a "breakthrough" buffer.
Respiratory Fume Hood (Face velocity: 100 fpm)P100/N100 Respirator (Full Face)Aminothiazoles can be respiratory sensitizers. Dust inhalation must be prevented to avoid systemic toxicity.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face Shield + GogglesBasic amines cause saponification of corneal lipids, leading to permanent opacity. Safety glasses are insufficient against splashes.
Body Defense Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Coverall (Chemical Resistant)Prevents contamination of street clothes. Tyvek is required for spills to prevent saturation of fabric.
Footwear Closed-toe, leather/synthetic leatherChemical Resistant Over-bootsPorous sneakers allow rapid wicking of liquid amines to the skin.

Operational Protocol: Step-by-Step

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure the chemical fume hood is operating at a face velocity of 0.5 m/s (100 fpm).

  • Neutralization Prep: Prepare a 10% Citric Acid or dilute Acetic Acid solution. Keep this ready to neutralize minor amine spills immediately.

  • Static Control: Use an antistatic gun or ionizer bar if the substance is a dry powder, as thiazoles can be electrostatically active, leading to "fly-away" powder and inhalation risks.

Phase B: Weighing & Solubilization
  • The "Closed Transfer" Rule: Never weigh this compound on an open balance.

    • Place the balance inside the fume hood.

    • Tare the receiving vial (with cap).

    • Transfer solid using a disposable spatula.

    • Immediately cap the vial before removing it from the hood.

  • Solvent Choice: When solubilizing, add solvent (e.g., DMSO, Methanol) slowly. The amine group is basic; exothermic warming may occur if dissolved in acidic media.

Phase C: Reaction & Quenching
  • Monitoring: If heating is required, use a reflux condenser fitted with a soda-lime or calcium chloride drying tube to prevent escape of amine vapors.

  • Quenching: Do not dump reaction mixtures directly into waste. Quench basic reaction mixtures to pH 7–8 before disposal to prevent heat generation in the waste drum.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol cluster_ppe Critical PPE Checkpoints Start Start: Chemical Retrieval RiskCheck Check Hazard: Is powder visible on septum? Start->RiskCheck Decon Wipe Container (Ethanol/Tissue) RiskCheck->Decon Yes (Contamination) Weighing Weighing (In Fume Hood) RiskCheck->Weighing No (Clean) Decon->Weighing Solubilization Solubilization (Add Solvent Slowly) Weighing->Solubilization Use Double Gloves Reaction Reaction Setup Solubilization->Reaction Keep in Hood Disposal Disposal: Segregated Organic Waste Reaction->Disposal Quench to pH 7

Figure 1: Operational workflow for handling 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine, highlighting contamination checks and containment zones.

Emergency Response & Disposal

Spill Management (Small Scale < 10g)
  • Evacuate & Ventilate: Clear the immediate area.[2][7]

  • PPE Upgrade: Don a second pair of gloves and a face shield.

  • Neutralize: Cover the spill with the 10% Citric Acid solution prepared in Phase A. This converts the volatile free base amine into a non-volatile salt [3].

  • Absorb: Use vermiculite or specific "Organic Base" spill pads.

  • Clean: Wipe area with soap and water; do not use bleach (potential formation of chloramines).

Disposal (Cradle-to-Grave)
  • Waste Stream: Segregated Organic Waste (Halogen-free, unless reaction involved halogens).

  • Labeling: Clearly label as "Toxic / Basic Organic Amine."

  • Environmental Warning: Thiazoles are often harmful to aquatic life.[1] Zero discharge to sink/drain is permitted [4].

References

  • National Center for Biotechnology Information (NCBI). 2-Aminothiazole Toxicity Profile. PubChem Compound Summary. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. OSHA Standards.[2][3][8][9] Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.